3-(1H-Pyrazol-1-YL)propanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-pyrazol-1-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,6H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERWHPCSSUZEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405677 | |
| Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-43-4 | |
| Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 3-(1H-Pyrazol-1-YL)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-Pyrazol-1-YL)propanal is a bifunctional organic molecule featuring a pyrazole ring linked to a propanal moiety. The pyrazole heterocycle is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, while the aldehyde group serves as a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, a representative synthesis protocol, and predicted spectral data. Furthermore, this document outlines a generalized experimental workflow and a representative biological pathway to contextualize its potential applications in drug discovery and development.
Physicochemical Properties
The chemical properties of this compound are summarized in the table below. These data have been aggregated from various chemical suppliers and predictive models.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol [1] |
| CAS Number | 89532-43-4[2][3] |
| Appearance | Liquid/Oil[4] |
| Boiling Point | 226.7 °C at 760 mmHg[2], 103 °C at 11 Torr |
| Density | 1.09 g/cm³[2], 1.123 g/cm³ |
| Flash Point | 90.9 °C[2] |
| pKa (Predicted) | 2.03 ± 0.10 (for the protonated aldehyde) |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, and ether.[5] |
| Storage Conditions | Store in an inert atmosphere, in a freezer under -20°C. |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Aza-Michael Addition
This protocol is a representative method and may require optimization.
Reaction Scheme:
Representative Signaling Pathway for Pyrazole-Based Kinase Inhibitors
This diagram illustrates a generalized signaling pathway that can be targeted by pyrazole-based kinase inhibitors, a potential application for derivatives of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 89532-43-4 [sigmaaldrich.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-(1H-Pyrazol-1-YL)propanal structure and synthesis pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-(1H-Pyrazol-1-yl)propanal, including its structure, physicochemical properties, synthesis pathways, and a representative experimental protocol. This aldehyde is a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a propanal group. The presence of both the aromatic pyrazole moiety and the reactive aldehyde functional group makes it a versatile building block in synthetic chemistry.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 89532-43-4
-
Molecular Formula: C₆H₈N₂O
-
SMILES: O=CCCN1N=CC=C1
Physicochemical Properties
The following table summarizes the key quantitative data and physical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Liquid | Chem-Impex |
| Purity | ≥ 95% (NMR) | Chem-Impex |
| Boiling Point | 226.7 °C at 760 mmHg | |
| Density | 1.09 g/cm³ | |
| Flash Point | 90.9 °C | |
| Storage Conditions | 0 - 8 °C or Freezer at -20°C | Chem-Impex, BLDpharm |
Synthesis Pathway: Aza-Michael Addition
The primary and most direct pathway for the synthesis of this compound is the aza-Michael addition of pyrazole to acrolein. This reaction involves the nucleophilic attack of the pyrazole nitrogen atom onto the β-carbon of the α,β-unsaturated aldehyde, acrolein.
This reaction is known to proceed efficiently. Studies on similar reactions, such as the addition of pyrazole to butenal or crotonic acid, note that the reaction with acrolein is comparatively faster due to the higher electrophilicity of the double bond. While the reaction can proceed without a catalyst, the use of a mild base can facilitate the deprotonation of pyrazole, increasing its nucleophilicity and reaction rate.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a representative procedure can be constructed based on the established principles of aza-Michael additions of N-heterocycles to α,β-unsaturated aldehydes.
Representative Protocol: Synthesis of this compound
Objective: To synthesize this compound from pyrazole and acrolein.
Materials:
-
Pyrazole (1.0 eq)
-
Acrolein (1.1 eq, freshly distilled)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (as solvent)
-
Optional: Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃) as a mild base catalyst (0.1 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Apparatus:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with pyrazole (1.0 eq) and the chosen anhydrous solvent (e.g., DCM). If a catalyst is used, it is added at this stage. The flask is placed under an inert atmosphere.
-
Addition of Acrolein: The solution is cooled to 0 °C using an ice bath. Acrolein (1.1 eq), dissolved in a small amount of the reaction solvent, is added dropwise via a dropping funnel over 30 minutes. Caution: Acrolein is highly toxic and volatile. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated. The aqueous layer is extracted three times with DCM.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of more complex molecules. Its unique structure makes it highly valuable for:
-
Pharmaceutical Development: It serves as a building block for creating a wide range of bioactive molecules, particularly those targeting neurological and inflammatory conditions.
-
Agrochemicals: The pyrazole moiety is a common feature in effective pesticides and herbicides. This compound is used in the development of new agrochemicals to improve crop yield and sustainability.
-
Material Science: It is explored in the synthesis of novel materials where the pyrazole group can impart specific properties such as improved thermal stability.
Conclusion
This compound is a versatile and reactive intermediate with significant applications in synthetic chemistry. Its preparation via the aza-Michael addition of pyrazole to acrolein is a straightforward and efficient method. The dual functionality of the aldehyde and the pyrazole ring provides a platform for extensive chemical modifications, making it a compound of high interest for researchers in drug discovery, agrochemistry, and material science.
In-Depth Technical Guide: Physicochemical Data of 3-(1H-pyrazol-1-yl)propanal (CAS 89532-43-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physicochemical data for the compound 3-(1H-pyrazol-1-yl)propanal, identified by the CAS number 89532-43-4. This molecule, belonging to the pyrazole class of heterocyclic compounds, is of interest to researchers in medicinal chemistry and drug discovery due to the diverse biological activities associated with the pyrazole scaffold.[1][2][3] Pyrazole derivatives have shown a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2] This document collates the known quantitative data, outlines general experimental protocols for the determination of key physicochemical properties, and presents a representative signaling pathway to illustrate the potential biological context of pyrazole-containing compounds.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C6H8N2O | [4][5][6] |
| Molecular Weight | 124.14 g/mol | [4][5][6] |
| Appearance | Liquid | [7][8] |
| Boiling Point | 226.7°C at 760 mmHg | [4] |
| 103°C at 11 Torr | [9] | |
| Density | 1.09 g/cm³ | [4] |
| 1.1230 g/cm³ | [9] | |
| Flash Point | 90.9°C | [4] |
| Melting Point | No data available | |
| Solubility | No data available | [6] |
| pKa | No data available | |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [6] |
Experimental Protocols
Due to the lack of specific experimental protocols for this compound in the available literature, this section provides generalized methodologies for the determination of key physicochemical parameters for a novel organic compound.
1. Determination of Melting Point
-
Apparatus: Digital melting point apparatus or Thiele tube.
-
Procedure: A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm. The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
2. Determination of Boiling Point
-
Apparatus: Distillation apparatus (round-bottom flask, distillation head, condenser, thermometer, and receiving flask) or a micro-boiling point apparatus.
-
Procedure (Distillation): The liquid sample is placed in the round-bottom flask with a few boiling chips. The apparatus is assembled, and the flask is heated gently. The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb.
-
Procedure (Micro): A small amount of the liquid is placed in a small test tube with an inverted capillary tube. The test tube is heated in a water or oil bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
3. Determination of Density
-
Apparatus: Pycnometer or a calibrated volumetric flask and an analytical balance.
-
Procedure: The mass of the empty, dry pycnometer is determined. The pycnometer is then filled with the liquid sample, and the mass is measured again. The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass. The density of the sample is calculated by dividing the mass of the sample by its volume.
4. Determination of Solubility
-
Apparatus: Vials, analytical balance, stirrer, and a method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometry, HPLC).
-
Procedure (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove the undissolved solid. The concentration of the compound in the clear supernatant is determined using a suitable analytical technique.
5. Determination of pKa
-
Apparatus: pH meter, burette, stirrer, and a method for monitoring the species concentration (e.g., UV-Vis spectrophotometry or potentiometry).
-
Procedure (Potentiometric Titration): A known concentration of the compound is dissolved in a suitable solvent (usually water or a water-cosolvent mixture). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at the half-equivalence point.
Representative Signaling Pathway
While no specific signaling pathways involving this compound have been documented, many pyrazole derivatives are known to exhibit pharmacological activity through the modulation of various signaling pathways. For illustrative purposes, the following diagram depicts a generalized representation of how a pyrazole-containing inhibitor might modulate a kinase signaling pathway, a common target for this class of compounds.
References
3-(1H-Pyrazol-1-YL)propanal molecular weight and formula verification
This document provides a comprehensive overview of 3-(1H-Pyrazol-1-YL)propanal, a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Properties and Identification
This compound is a heterocyclic compound featuring a pyrazole ring linked to a propanal group. This structure imparts unique reactivity, making it a valuable building block for more complex molecules.
Data Summary
The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₆H₈N₂O | [1][2][3][4][5] |
| Molecular Weight | 124.14 g/mol | [2][4][5] |
| CAS Number | 89532-43-4 | [1][2][3] |
| Appearance | Liquid | [1][3] |
| Purity | ≥ 95% (by NMR) | [1][3] |
| Storage Conditions | 0-8°C | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is of significant interest in the development of novel pharmaceutical agents.
Synthesis of this compound
A common synthetic route involves the reaction of pyrazole with acrolein[6]. The following is a generalized experimental protocol based on Michael addition.
Experimental Protocol:
-
Reaction Setup: A solution of pyrazole in a suitable solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Acrolein is added dropwise to the pyrazole solution at room temperature.
-
Reaction Conditions: The reaction mixture is then stirred at a specific temperature (e.g., reflux) for a designated period to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified.
-
Purification: Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.
Pharmaceutical Development: This compound is a key precursor for pharmaceuticals targeting neurological and inflammatory conditions[1][3]. Derivatives of pyrazole are known to exhibit a wide range of biological activities[7]. For instance, 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives have been designed and synthesized to investigate their neuroprotective potential[8][9].
Agrochemicals: It is also utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides[3].
Material Science: The unique properties of the pyrazole moiety are explored in the development of novel materials with enhanced thermal stability and mechanical strength[1][3].
Logical Relationship of Applications
Caption: The role of this compound as a precursor in various scientific fields.
Biological Significance and Signaling Pathways
While this compound itself is primarily an intermediate, its derivatives have shown significant biological activity. For example, certain N-propananilide derivatives bearing the pyrazole moiety have demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. These effects are linked to the modulation of apoptotic pathways.
Simplified Apoptotic Pathway Modulation: Studies on related compounds suggest that their neuroprotective activity may arise from the downregulation of pro-apoptotic proteins like Bax and the subsequent inhibition of caspase-3 activation[9].
Illustrative Signaling Pathway
Caption: Potential mechanism of neuroprotection by derivatives of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 89532-43-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. TRDizin [search.trdizin.gov.tr]
Spectroscopic Analysis of 3-(1H-Pyrazol-1-YL)propanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the spectroscopic analysis of 3-(1H-Pyrazol-1-YL)propanal. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific compound, this document focuses on a predictive analysis based on established spectroscopic principles and data from closely related structures. The information herein is intended to guide researchers in the synthesis, purification, and structural elucidation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related compounds and the known spectral characteristics of the pyrazole and propanal moieties.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.8 | Triplet (t) | 1H | -CHO | Expected to be a triplet due to coupling with the adjacent CH₂ group. |
| ~7.5 | Doublet (d) | 1H | Pyrazole H-5 | Chemical shifts for pyrazole protons can vary; this is an estimated value. |
| ~7.4 | Doublet (d) | 1H | Pyrazole H-3 | |
| ~6.2 | Triplet (t) | 1H | Pyrazole H-4 | |
| ~4.3 | Triplet (t) | 2H | N-CH₂- | Methylene group attached to the pyrazole nitrogen. |
| ~3.0 | Triplet of triplets (tt) or Doublet of triplets (dt) | 2H | -CH₂-CHO | Methylene group adjacent to the aldehyde. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~200 | C=O (Aldehyde) | Aldehyde carbons are typically found in this downfield region.[1] |
| ~139 | Pyrazole C-3 | |
| ~129 | Pyrazole C-5 | |
| ~106 | Pyrazole C-4 | |
| ~48 | N-CH₂- | |
| ~43 | -CH₂-CHO |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~2900-2800 | Medium | C-H stretch (Aliphatic) | |
| ~2750-2700 | Medium | C-H stretch (Aldehyde) | A characteristic doublet for aldehydes. |
| ~1725 | Strong | C=O stretch (Aldehyde) | The strong carbonyl absorption is a key diagnostic peak.[2] |
| ~1550-1400 | Medium-Weak | C=N, C=C stretch (Pyrazole) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Notes |
| 124 | [M]⁺ | Molecular ion peak. |
| 95 | [M - CHO]⁺ | Loss of the formyl radical. |
| 68 | [C₄H₄N₂]⁺ | Pyrazole ring fragment. |
| 57 | [C₃H₅O]⁺ | Propanal fragment. |
| 29 | [CHO]⁺ | Formyl cation, often a prominent peak for aldehydes.[3] |
Experimental Protocols
Synthesis of this compound
This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Pyrazole
-
Acrolein (stabilized)
-
A suitable basic catalyst (e.g., triethylamine or a basic resin)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1 equivalent) in the anhydrous solvent.
-
Addition of Catalyst: Add the basic catalyst (catalytic amount) to the pyrazole solution.
-
Addition of Acrolein: Slowly add acrolein (1 equivalent) to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Quench the reaction with a mild acid or water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃) with a reference standard (e.g., TMS). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain the IR spectrum of the purified product using a suitable method (e.g., neat as a thin film on a salt plate or as a KBr pellet).
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer, for example, with electron ionization (EI) to observe the fragmentation pattern.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships for spectroscopic analysis.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Key structural features and their expected spectroscopic correlations for this compound.
References
- 1. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Pharmacological Potential of Pyrazole Aldehydes: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its myriad derivatives, pyrazole aldehydes have emerged as versatile precursors and potent bioactive molecules. Their inherent reactivity and structural features allow for the synthesis of a diverse array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of pyrazole aldehydes and their derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Anticancer Activity: Targeting Cell Proliferation and Survival
Pyrazole-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives showing potent cytotoxicity against a range of cancer cell lines.[1][2] The aldehyde functional group on the pyrazole ring serves as a crucial handle for synthetic modifications, leading to the development of novel derivatives with enhanced efficacy and target specificity.
A key mechanism of action for many anticancer pyrazole derivatives is the inhibition of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[4] Another important target is the PI3K/Akt/NF-κB signaling pathway, which is often dysregulated in cancer.[4][5] Inhibition of this pathway can suppress tumor cell growth and survival. Furthermore, some pyrazole derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various pyrazole aldehyde derivatives against different human cancer cell lines, with data presented as IC50 values (the half-maximal inhibitory concentration).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzothiazole hybrid | HT29 (Colon) | 3.17 | [5] |
| Pyrazole-benzothiazole hybrid | PC3 (Prostate) | 6.77 | [5] |
| Pyrazole-benzothiazole hybrid | A549 (Lung) | 4.85 | [5] |
| Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 | [5] |
| 3,4-diaryl pyrazole derivative | Various | 0.06–0.25 nM | [2] |
| 1,4-benzoxazine-pyrazole hybrid | MCF7 (Breast) | 2.82 | [2] |
| 1,4-benzoxazine-pyrazole hybrid | A549 (Lung) | 6.28 | [2] |
| Pyrazolo[3,4-b]pyridine analog | HepG2 (Liver) | 3.11 | [5] |
| Pyrazolo[3,4-b]pyridine analog | MCF7 (Breast) | 4.91 | [5] |
| Pyrazolo[3,4-b]pyridine analog | HeLa (Cervical) | 4.24 | [5] |
| Pyrazole-linked benzothiazole-β-naphthol | A549 (Lung) | 4.63 | [2] |
| Pyrazole-linked benzothiazole-β-naphthol | HeLa (Cervical) | 5.54 | [2] |
| Pyrazole-linked benzothiazole-β-naphthol | MCF7 (Breast) | 5.21 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (pyrazole aldehyde derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with fresh medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Pyrazole aldehydes inhibit tubulin polymerization, leading to apoptosis.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole aldehydes and their derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[8][9] The structural modifications enabled by the aldehyde group allow for the fine-tuning of their antimicrobial efficacy and spectrum of activity.
The proposed mechanisms of antimicrobial action for pyrazole derivatives include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase.[10]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole aldehyde derivatives against selected bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-derived hydrazone | Staphylococcus aureus | 0.78-1.56 | [10] |
| Pyrazole-derived hydrazone | Acinetobacter baumannii | 0.78-1.56 | [10] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | Escherichia coli | 1 | [10] |
| Pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | 1.9 | [10] |
| Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9-7.8 | [11] |
| Pyrazole-1-carbothiohydrazide | Bacillus subtilis | 62.5-125 | [11] |
| Pyrazole-1-carbothiohydrazide | Klebsiella pneumoniae | 62.5-125 | [11] |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [8] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [8] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [8] |
| Pyrazoline 9 | Methicillin-resistant S. aureus (MRSA) | 4 | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds (pyrazole aldehyde derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Relationship: Antimicrobial Drug Discovery Workflow
Caption: A typical workflow for the discovery of new antimicrobial agents.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[13] Pyrazole aldehydes serve as key intermediates in the synthesis of novel anti-inflammatory agents.[14]
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[15][16] By selectively inhibiting COX-2 over the constitutive COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[13]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX inhibitory activity of various pyrazole derivatives.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [13] |
| 3,5-diarylpyrazole | - | 0.01 | - | [13] |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | [13] |
| Pyrazole derivative 9 | >50 | 0.26 | >192.3 | [15] |
| Pyrazole derivative 16 | 19.56 | 1.76 | 11.1 | [15] |
| Pyrazole derivative 5f | 14.34 | 1.50 | 9.56 | [17] |
| Pyrazole derivative 6f | 9.56 | 1.15 | 8.31 | [17] |
| Pyrazole derivative 2a | - | 0.01987 | - | [18] |
| Pyrazole derivative 3b | 0.876 | 0.03943 | 22.21 | [18] |
| Pyrazole derivative 5s | 165.23 | 2.51 | 65.75 | [19] |
| Pyrazole derivative 5u | 130.21 | 1.79 | 72.73 | [19] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced rat paw edema model is a classic and widely used assay for evaluating the acute anti-inflammatory activity of compounds.[20]
Materials:
-
Wistar rats (150-200 g)
-
Test compounds (pyrazole derivatives)
-
Standard drug (e.g., indomethacin, celecoxib)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Signaling Pathway: COX-2 Inhibition
Caption: Pyrazole derivatives selectively inhibit COX-2 to reduce inflammation.
Conclusion
Pyrazole aldehydes and their derivatives represent a privileged scaffold in drug discovery, demonstrating a broad spectrum of potent biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. The data and protocols presented in this guide underscore the therapeutic potential of this class of compounds and provide a solid foundation for further research and development efforts. Future work should continue to explore the structure-activity relationships, optimize the pharmacokinetic profiles, and elucidate the detailed molecular mechanisms of action of these promising molecules to translate their potential into clinical applications.
References
- 1. srrjournals.com [srrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of Pyrazole-Containing Aldehydes
For Immediate Release
A deep dive into the historical milestones and synthetic evolution of pyrazole-containing aldehydes, a cornerstone in modern medicinal chemistry and drug discovery. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols and comparative data.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design of therapeutic agents. Its unique electronic properties and metabolic stability have made it a frequent component in a wide array of approved drugs. The introduction of a formyl (aldehyde) group onto this versatile ring system provides a crucial chemical handle for further molecular elaboration, making pyrazole-containing aldehydes highly valuable intermediates in the synthesis of complex pharmaceuticals. This guide traces the historical journey from the initial discovery of the pyrazole ring to the development of sophisticated methods for the synthesis of its aldehyde derivatives.
Foundational Discoveries: The Birth of Pyrazole Chemistry
The story of pyrazoles begins in the late 19th century with the pioneering work of German chemists. In 1883, Ludwig Knorr, in his research on quinine derivatives, inadvertently synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.[1][2]
Just a few years later, in 1889, Eduard Buchner accomplished the first synthesis of the parent, unsubstituted pyrazole ring by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] These seminal discoveries opened the floodgates for the exploration of this new class of heterocyclic compounds.
The fundamental Knorr pyrazole synthesis involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Introducing the Aldehyde: Key Synthetic Methodologies
While the Knorr synthesis provided access to the core pyrazole structure, the introduction of a reactive aldehyde group required the development of new synthetic strategies. Over the years, several reliable methods have emerged, with the Vilsmeier-Haack reaction being the most prominent.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It has become the most widely employed method for synthesizing pyrazole-4-carbaldehydes. The reaction typically utilizes a mixture of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent. This reagent then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
A particularly efficient variation of this method involves the direct cyclization and formylation of hydrazones derived from ketones and hydrazines, providing a one-pot synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes.[5]
Experimental Protocol: General Procedure for Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 4 mL). The mixture is stirred at 0°C until a viscous, white salt (the Vilsmeier reagent) is formed.
-
Reaction with Hydrazone: The appropriate hydrazone (1.0 mmol) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the pre-formed Vilsmeier reagent.
-
Heating and Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to 60-90°C. The reaction is monitored by Thin Layer Chromatography (TLC) for completion, which typically takes 4-10 hours.[5]
-
Workup: Upon completion, the reaction mixture is cooled and poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the product precipitates.
-
Isolation and Purification: The solid precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to afford the pure pyrazole-4-carbaldehyde.[5]
Table 1: Selected Examples of Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
| Starting Hydrazone Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| N'-(1-(p-tolyl)ethylidene)benzohydrazide | DMF, POCl₃, 60-65°C, 4h | 1-Benzoyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 75 | [5] |
| N'-(1-(4-chlorophenyl)ethylidene)benzohydrazide | DMF, POCl₃, 60-65°C, 4h | 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 69 | [5] |
| 1-(2,6-dichloro-4-trifluoromethyl)phenyl)hydrazone of Acetophenone | DMF, POCl₃, 80°C, 4h | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | 85 | [6] |
| 1-(2,6-dichloro-4-trifluoromethyl)phenyl)hydrazone of 4-Chloroacetophenone | DMF, POCl₃, 80°C, 4h | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 82 | [6] |
| N'-(1-(2,4-dichlorophenyl)ethylidene)-2-phenoxyacetohydrazide | DMF, POCl₃, RT, 8-10h | 3-(2,4-dichlorophenyl)-1-(2-phenoxyacetyl)-1H-pyrazole-4-carbaldehyde | 72 |
Oxidation of Pyrazolylmethanols
Another important route to pyrazole aldehydes is the oxidation of the corresponding primary alcohols (pyrazolylmethanols). This method is particularly useful when the pyrazolylmethanol is readily accessible, for instance, through the reduction of a corresponding pyrazole carboxylic acid or ester. A variety of oxidizing agents can be employed for this transformation.
Experimental Protocol: Oxidation of (3-Benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol with Manganese Dioxide
-
Reactant Setup: (3-Benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol is dissolved in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidant: Activated manganese dioxide (MnO₂, several equivalents) is added to the solution.
-
Reaction: The resulting suspension is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese salts. The filter cake is washed with additional solvent.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 3-benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which can be further purified by chromatography or recrystallization. Subsequent debenzylation can then yield the corresponding hydroxypyrazole aldehyde.[7]
Table 2: Common Oxidizing Agents for Pyrazolylmethanol to Pyrazole Aldehyde Conversion
| Oxidizing Agent | Typical Solvent | Notes |
| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Mild and selective for allylic/benzylic-type alcohols. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Widely used, but chromium-based reagents are toxic. |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane | Mild, metal-free conditions, but requires low temperatures (-78°C). |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Mild, metal-free, and performed at room temperature. |
Multicomponent Reactions (MCRs)
In recent years, multicomponent reactions (MCRs) have gained prominence as a powerful tool in synthetic chemistry for the rapid construction of complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazoles, and in some cases, these strategies can be adapted to directly yield pyrazole aldehydes.
One such approach involves a one-pot, three-component reaction of an α,β-unsaturated aldehyde, a hydrazine, and a source of a third component that facilitates the formation of the pyrazole ring and subsequent introduction of the formyl group or a precursor. For instance, a three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate can be used to synthesize more complex pyrazole-containing structures, demonstrating the utility of the aldehyde as a key building block in MCRs.[8]
Experimental Protocol: Three-Component Synthesis of 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones
-
Reaction Setup: In a round-bottom flask, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and sodium acetate (2 mmol) are combined in ethanol (5 mL).[8]
-
Reaction: The mixture is heated to reflux for 1 hour. The reaction progress is monitored by TLC.
-
Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography to afford the desired polysubstituted pyrazole derivative in high yields (typically 82-92%).[8]
Conclusion and Future Outlook
The journey from Knorr's serendipitous discovery to the sophisticated synthetic methodologies of today underscores the enduring importance of the pyrazole scaffold in chemical science. Pyrazole-containing aldehydes, in particular, have proven to be indispensable intermediates for the synthesis of a vast array of biologically active molecules. The Vilsmeier-Haack reaction remains the most robust and widely used method for their preparation, offering reliability and versatility. However, the development of milder and more environmentally benign methods, such as catalytic oxidations and innovative multicomponent reactions, continues to be an active area of research. As the demand for novel therapeutics grows, the synthetic history of pyrazole aldehydes will undoubtedly continue to evolve, providing chemists with even more powerful tools to construct the medicines of the future.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iosrjen.org [iosrjen.org]
- 7. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Reactivity and Chemical Stability of 3-(1H-Pyrazol-1-YL)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-Pyrazol-1-YL)propanal is a bifunctional molecule incorporating a reactive aldehyde moiety and a stable pyrazole ring system. This unique combination makes it a valuable building block in medicinal chemistry and drug development, particularly for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the reactivity and chemical stability of this compound, drawing upon available data and established principles of organic chemistry. It aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective handling, storage, and application in synthetic chemistry.
Introduction
This compound, with the chemical formula C₆H₈N₂O, is a versatile intermediate used in the synthesis of a variety of more complex molecules.[3][4] Its structure features a propanal chain attached to the N1 position of a pyrazole ring. The aldehyde group serves as a key reactive handle for various chemical transformations, while the pyrazole ring often imparts desirable physicochemical and pharmacological properties to the final products. Pyrazole-containing compounds have shown a wide range of biological activities, and their incorporation into drug candidates is a common strategy in pharmaceutical research. This guide will delve into the specific chemical characteristics of this compound, focusing on its reactivity profile and stability under various conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems and for the development of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89532-43-4 | [5] |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in common organic solvents | |
| pKa (of pyrazole NH) | Estimated to be around 14 (based on pyrazole) | [6] |
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its two main functional groups: the aldehyde and the pyrazole ring.
Reactivity of the Aldehyde Group
The aldehyde group is a primary site for nucleophilic addition reactions. The reactivity of the propanal moiety in this molecule is expected to be higher than that of more sterically hindered aldehydes and ketones.[7][8]
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles such as organometallic reagents (Grignard, organolithium), amines, alcohols, and cyanide.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield the corresponding amines.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-(1H-pyrazol-1-yl)propanoic acid, using common oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-(1H-pyrazol-1-yl)propan-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the formation of alkenes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 89532-43-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. sarthaks.com [sarthaks.com]
- 8. Account for the following :a Propanal is more reactive than propanone towards nucleophilic reagents.b Elechophilic substitution in benzoic acid takes place at meta position.c Carboxylic acids do not give characteristic reactions of carbonyl group. [doubtnut.com]
Bioactive Pyrazole Compounds: A Comprehensive Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive literature review of bioactive pyrazole compounds, focusing on their quantitative biological data, the experimental protocols used for their evaluation, and the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel pyrazole-based therapeutics.
Pharmacological Activities of Pyrazole Derivatives
Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections present a summary of quantitative data for representative compounds in these categories, offering a comparative overview of their potency.
Anticancer Activity
The development of pyrazole-containing compounds as anticancer agents has been a highly fruitful area of research. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The table below summarizes the in vitro cytotoxic activity of several pyrazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| Pyrazole-Thiadiazole Hybrid (6g) | A549 (Lung) | 1.537 | EGFR Inhibitor |
| Pyrazole-Chalcone (6b) | HNO-97 (Head and Neck) | 10 | Not Specified |
| Pyrazole-Chalcone (6d) | HNO-97 (Head and Neck) | 10.56 | Not Specified |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivative (2a) | Various | >80 | Not Specified |
| Triazole-linked Pyrazole (8c) | MCF-7 (Breast) | 2.8 | Not Specified |
| Triazole-linked Pyrazole (8f) | MCF-7 (Breast) | Not Specified | Not Specified |
| Triazole-linked Pyrazole (8d) | MCF-7 (Breast) | Not Specified | Not Specified |
Anti-inflammatory Activity
A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. The table below presents the in vitro COX inhibitory activity of various pyrazole compounds.
| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.6 | 0.04 | 190 |
| Pyrazole-hydrazone (4a) | 5.64 | 0.67 | 8.41 |
| Pyrazole-hydrazone (4b) | 6.12 | 0.58 | 10.55 |
| Hybrid Pyrazole (5u) | 134.12 | 1.79 | 74.92 |
| Hybrid Pyrazole (5s) | 183.11 | 2.51 | 72.95 |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole derivatives have shown promise in this area, with activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial efficacy.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Imidazo-pyridine pyrazole (18) | E. coli | <1 |
| Imidazo-pyridine pyrazole (18) | K. pneumoniae | <1 |
| Imidazo-pyridine pyrazole (18) | P. aeruginosa | <1 |
| Imidazo-pyridine pyrazole (18) | S. typhimurium | <1 |
| Pyrazole-thiazole hybrid (17) | MRSA | 4 |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | E. coli 1924 | 1 |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | S. aureus | 1-8 |
| Carbodithionate derivative (55) | MRSA | 4 |
| Hydrazide derivative (11) | Gram-positive & Gram-negative bacteria | 1.9-3.9 |
| Coumarin-substituted pyrazole (23) | S. aureus | 1.56 |
| Coumarin-substituted pyrazole (23) | P. aeruginosa | 6.25 |
| Pyrazole-triazole hybrid (21) | Gram-positive & Gram-negative bacteria | 10-15 |
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of bioactive pyrazole compounds.
Synthesis of Pyrazole Derivatives
A common and versatile method for synthesizing pyrazole derivatives is through the reaction of chalcones with hydrazine derivatives.
General Procedure for the Synthesis of Pyrazole Chalcones:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
An equimolar mixture of a substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) is dissolved in a minimum amount of a suitable solvent such as polyethylene glycol (PEG-400) (10 mL).[1]
-
To this mixture, a solution of sodium hydroxide (20%, 1 mL) is added slowly.[1]
-
The reaction mixture is stirred at room temperature for 2-3 hours.[1]
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water with constant stirring to precipitate the product.
-
The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[2]
-
-
Pyrazoline Synthesis from Chalcones:
-
The synthesized chalcone (1 mmol) is dissolved in a suitable solvent such as methanol or ethanol.
-
Hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) is added to the solution.
-
A catalytic amount of glacial acetic acid is added.
-
The reaction mixture is refluxed for 4-6 hours, with the progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude pyrazoline is purified by recrystallization from ethanol.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][4][5]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
The pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at different concentrations is added.
-
The plate is incubated for a further 24-48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4]
-
The plate is gently shaken for a few minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[6][7][8][9][10]
Protocol:
-
Animal Acclimatization and Grouping:
-
Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
The animals are divided into control and treatment groups.
-
-
Compound Administration:
-
The test pyrazole compounds are administered orally or intraperitoneally at a specific dose.
-
A standard anti-inflammatory drug (e.g., indomethacin or celecoxib) is used as a positive control, and the vehicle is used as a negative control.
-
-
Induction of Inflammation:
-
After a predetermined time (e.g., 30-60 minutes) following compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.[7]
-
-
Measurement of Paw Edema:
-
The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11][12][13]
Protocol:
-
Enzyme and Substrate Preparation:
-
Purified COX-1 and COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the enzyme, a heme cofactor, and the test pyrazole compound at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
The mixture is pre-incubated for a short period.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a specific detection method, such as an enzyme immunoassay (EIA) or a fluorometric probe.[12]
-
-
Data Analysis:
-
The percentage of COX inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[14][15][16][17][18]
Protocol:
-
Preparation of Compound Dilutions:
-
A serial two-fold dilution of the pyrazole compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[15]
-
-
Inoculum Preparation:
-
The bacterial or fungal strain to be tested is grown in a suitable medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
This inoculum is then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the compound dilutions is inoculated with the prepared microbial suspension.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]
-
-
MIC Determination:
-
After incubation, the wells are visually inspected for turbidity (growth).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[16]
-
Signaling Pathways and Mechanisms of Action
The biological activities of pyrazole compounds are often attributed to their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by bioactive pyrazoles.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[19][20][21][22] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for anticancer therapies. Certain pyrazole derivatives have been identified as potent EGFR inhibitors.
Caption: EGFR signaling pathway and its inhibition by anticancer pyrazole compounds.
COX-2 Mediated Prostaglandin Synthesis
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a major therapeutic strategy for anti-inflammatory drugs.
Caption: Inhibition of COX-2 mediated prostaglandin synthesis by anti-inflammatory pyrazoles.
Experimental Workflow for Drug Discovery
The discovery and development of novel bioactive pyrazole compounds typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical experimental workflow for the discovery of bioactive pyrazole compounds.
This guide provides a foundational overview of the vast and dynamic field of bioactive pyrazole compounds. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of the pyrazole scaffold holds great potential for the discovery of novel and effective therapeutic agents to address a wide range of human diseases.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(1H-Pyrazol-1-YL)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-Pyrazol-1-YL)propanal is a valuable bifunctional molecule containing both a pyrazole ring and an aldehyde group. The pyrazole moiety is a common scaffold in many pharmaceutically active compounds, exhibiting a wide range of biological activities. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaborations, making this compound a key intermediate in the synthesis of more complex drug candidates and agrochemicals.[1] The synthesis of this compound is typically achieved through an aza-Michael addition of pyrazole to acrolein. This reaction is a conjugate addition of the pyrazole nitrogen to the electron-deficient β-carbon of the α,β-unsaturated aldehyde.
Reaction Principle: Aza-Michael Addition
The core of this synthesis is the aza-Michael addition, a widely employed reaction for the formation of carbon-nitrogen bonds. In this specific case, the nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the β-carbon of acrolein, which is activated by the electron-withdrawing aldehyde group. The reaction can be catalyzed by a base, which deprotonates the pyrazole to increase its nucleophilicity.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound from pyrazole and acrolein. The procedure is based on general principles of aza-Michael additions involving pyrazoles and α,β-unsaturated carbonyl compounds.[2][3]
Materials and Equipment:
-
Pyrazole
-
Acrolein (freshly distilled recommended)
-
Base catalyst (e.g., triethylamine, DBU, or a solid base like potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, THF, or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
General Synthetic Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the pyrazole in an appropriate anhydrous solvent (e.g., acetonitrile). Add the base catalyst (0.1-1.0 eq). Stir the mixture at room temperature under an inert atmosphere for 10-15 minutes.
-
Addition of Acrolein: Slowly add acrolein (1.0-1.2 eq) to the reaction mixture at 0 °C (ice bath) to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Reaction Parameters for Aza-Michael Addition of Pyrazoles
| Entry | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | α,β-unsaturated malonates | Cs₂CO₃ (10 mol%) | THF | 25 | 24 | up to 94 | [2] |
| 2 | Crotonic acid | - (autocatalysis) | Neat | 85-90 | 3 | ~73 | [3] |
| 3 | 1-Phenylprop-2-yn-1-one | Al₂O₃ | Solid-state | Room Temp. | - | 52 | [4][5] |
| 4 | α,β-unsaturated ketones | Primary amine | CHCl₃ | 30-32 | 12-14 | up to 97 | [6] |
Note: The data presented is for aza-Michael additions of pyrazoles to various acceptors and serves as a guideline for optimizing the synthesis of this compound.
Visualizations
Diagram 1: General Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(1H-Pyrazol-1-YL)propanal as a Pharmaceutical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(1H-Pyrazol-1-YL)propanal is a versatile bifunctional molecule serving as a key intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of both a reactive aldehyde group and a pyrazole moiety allows for diverse chemical modifications, making it a valuable building block for drug discovery and development. The pyrazole nucleus is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2] This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of a representative N-substituted propanamide derivative, along with relevant characterization data and a discussion of its potential therapeutic applications.
I. Synthesis of this compound
The synthesis of this compound is achieved through aza-Michael addition of pyrazole to acrolein. This reaction can be catalyzed by a Lewis acid to achieve high yields.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazole
-
Acrolein
-
Hafnium tetrachloride (HfCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in dichloromethane at 20 °C is added hafnium tetrachloride (0.1 eq).
-
Acrolein (1.2 eq) is added dropwise to the mixture.
-
The reaction mixture is stirred at 20 °C for 5 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Data Presentation:
| Parameter | Value | Reference |
| Yield | ~94% | [3] |
| Appearance | Pale yellow oil | Assumed |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
Characterization Data (Estimated):
| Signal Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.8 | t | -CHO |
| ~7.5 | d | Pyrazole-H₅ | |
| ~7.4 | d | Pyrazole-H₃ | |
| ~6.2 | t | Pyrazole-H₄ | |
| ~4.4 | t | -N-CH₂- | |
| ~3.0 | t | -CH₂-CHO | |
| ¹³C NMR | ~200 | - | C=O (Aldehyde) |
| ~139 | - | Pyrazole-C₅ | |
| ~129 | - | Pyrazole-C₃ | |
| ~106 | - | Pyrazole-C₄ | |
| ~48 | - | -N-CH₂- | |
| ~43 | - | -CH₂-CHO |
Note: The NMR data is estimated based on typical chemical shifts for similar structures. Actual values may vary.[4][5]
Mandatory Visualization:
Caption: Synthesis of this compound.
II. Application in the Synthesis of N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide
This compound can be utilized in a multi-step synthesis to generate N-substituted propanamides, which are scaffolds for compounds with potential neuroprotective and anti-inflammatory activities.[6] The following protocol describes the conversion of the aldehyde to an amide via an oxidation and subsequent amidation.
Experimental Protocol: Synthesis of N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide
This is a two-step process starting from the synthesized this compound.
Step 1: Oxidation to 3-(1H-pyrazol-1-yl)propanoic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in acetone.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (1.1 eq) in water.
-
Stir the mixture vigorously at 0-5 °C for 2 hours.
-
Quench the reaction by adding sodium bisulfite until the purple color disappears.
-
Acidify the mixture with dilute sulfuric acid to pH ~2.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-(1H-pyrazol-1-yl)propanoic acid.
Step 2: Amide Coupling
Materials:
-
3-(1H-pyrazol-1-yl)propanoic acid
-
2-Chloroaniline
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 3-(1H-pyrazol-1-yl)propanoic acid (1.0 eq) in dichloromethane, add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in fresh dichloromethane and add it dropwise to a solution of 2-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide.
Data Presentation:
| Parameter | Value | Reference |
| Yield | 30% | [6] |
| Melting Point | 102 °C | [6] |
| Molecular Formula | C₁₂H₁₂ClN₃O | - |
| Molecular Weight | 249.70 g/mol | - |
Characterization Data (from literature): [6]
| Signal Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 8.27 | d | Phenyl-H |
| 7.91 | brs | -NH- | |
| 7.54 | d | Pyrazole-H | |
| 7.45 | d | Pyrazole-H | |
| 7.33 | dd | Phenyl-H | |
| 7.22-7.26 | m | Phenyl-H | |
| 7.03 | td | Phenyl-H | |
| 6.21 | t | Pyrazole-H | |
| 4.53 | t | -N-CH₂- | |
| 3.04 | t | -CH₂-CO- | |
| MS (ESI) | 250 [M+H]⁺ | - | Molecular Ion |
Mandatory Visualization:
References
Applications of 3-(1H-Pyrazol-1-YL)propanal in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-Pyrazol-1-YL)propanal is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, incorporating both a reactive aldehyde and a pharmacologically significant pyrazole ring, allows for diverse chemical modifications to generate a wide array of derivatives with potential therapeutic applications. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of neuroprotective and anti-inflammatory agents.
Application Note 1: Synthesis of Neuroprotective Agents
Background
Derivatives of 3-(1H-pyrazol-1-yl)propanoic acid, obtained from the corresponding propanal, have shown potential as neuroprotective agents. Specifically, N-propananilide derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and to protect neuronal cells from damage induced by neurotoxins. The following protocols describe the synthesis of a representative 3-(1H-pyrazol-1-yl)-N-phenylpropanamide and the evaluation of its neuroprotective effects.
Experimental Protocols
Protocol 1.1: Synthesis of 3-(1H-pyrazol-1-yl)propanoic acid
This protocol describes the oxidation of this compound to its corresponding carboxylic acid, a key intermediate for the synthesis of amide derivatives.
-
Materials: this compound, Jones reagent (chromium trioxide in sulfuric acid), acetone, diethyl ether, anhydrous magnesium sulfate, sodium bicarbonate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with stirring until a persistent orange color is observed.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with 2M HCl and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(1H-pyrazol-1-yl)propanoic acid.
-
Protocol 1.2: Synthesis of 3-(1H-pyrazol-1-yl)-N-phenylpropanamide
This protocol details the amide coupling of 3-(1H-pyrazol-1-yl)propanoic acid with aniline.
-
Materials: 3-(1H-pyrazol-1-yl)propanoic acid, aniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 3-(1H-pyrazol-1-yl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Add aniline (1.0 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C and add DCC (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 3-(1H-pyrazol-1-yl)-N-phenylpropanamide.
-
Protocol 1.3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to determine the AChE inhibitory activity of the synthesized compound.
-
Materials: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), synthesized compound, donepezil (positive control).
-
Procedure:
-
Prepare stock solutions of the synthesized compound and donepezil in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Data Presentation
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 3-(1H-pyrazol-1-yl)-N-arylpropanamide Derivatives. [1]
| Compound | Aryl Substituent | Concentration (µM) | % AChE Inhibition |
| 1 | Phenyl | 30 | 15.2 ± 0.8 |
| 300 | 68.5 ± 2.1 | ||
| 2 | 4-Chlorophenyl | 30 | 18.9 ± 1.1 |
| 300 | 72.3 ± 2.5 | ||
| 3 | 4-Methoxyphenyl | 30 | 22.4 ± 1.5 |
| 300 | 78.9 ± 3.0 | ||
| Donepezil | - | 1 | 95.2 ± 1.8 |
Visualization
References
Application Notes and Protocols: The Role of 3-(1H-Pyrazol-1-YL)propanal in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of activity as fungicides, insecticides, and herbicides.[1][2][3] Their versatile scaffold allows for extensive chemical modification, leading to the discovery of highly potent and selective active ingredients. 3-(1H-Pyrazol-1-YL)propanal is a key building block in the synthesis of many of these commercial agrochemicals.[4][5] Its reactive aldehyde group and stable pyrazole ring make it an ideal precursor for constructing more complex pyrazole-based active ingredients. This document provides detailed application notes and protocols related to the use of this compound and its derivatives in agrochemical formulations, with a focus on their synthesis, mechanism of action, and formulation into final products.
Role as a Synthesis Intermediate
This compound serves as a crucial intermediate in the synthesis of various agrochemical active ingredients, most notably pyrazole-based fungicides. The propanal moiety provides a three-carbon chain that can be readily cyclized or further functionalized to create the core pyrazole structures found in many commercial pesticides.
A prominent example is its role as a precursor to 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, a key intermediate in the synthesis of the widely used strobilurin fungicide, pyraclostrobin .[2][6] The synthesis involves the reaction of a substituted phenylhydrazine with a three-carbon synthon, a role that can be fulfilled by derivatives of this compound.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many of the fungicides synthesized from pyrazole precursors, including pyraclostrobin, function as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain of fungi. By binding to and blocking this enzyme, pyrazole-based fungicides inhibit fungal respiration, leading to a depletion of ATP and ultimately, cell death. This targeted mechanism of action provides high efficacy against a range of fungal pathogens.
Caption: Mechanism of action of pyrazole-based SDHI fungicides.
Data Presentation: Efficacy of Pyrazole-Based Fungicides
The following table summarizes the efficacy of various pyrazole-based fungicides against common plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that causes a 50% reduction in fungal growth.
| Active Ingredient | Target Pathogen | EC50 (µg/mL) | Reference |
| Pyraclostrobin | Valsa mali | 16.7 | [7] |
| Pyraclostrobin | Sclerotinia sclerotiorum | 16.7 | [7] |
| Pyraclostrobin | Gaeumannomyces graminis var. tritici | >16.7 (100% inhibition at 16.7) | [7] |
| Pyraclostrobin + Propiconazole (1:2) | Rhizoctonia solani | 20.90 | [8] |
| Pyraclostrobin + Propiconazole (1:1) | Rhizoctonia solani | 30.71 | [8] |
| Pyraclostrobin + Propiconazole (2:1) | Rhizoctonia solani | 23.51 | [8] |
| Bixafen | Rhizoctonia solani | 0.04 | [3] |
| Fluxapyroxad | Sclerotinia sclerotiorum | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole
This protocol describes the synthesis of a key pyrazole intermediate for fungicides like pyraclostrobin, starting from p-chlorophenylhydrazine hydrochloride, which can be conceptually linked to precursors like this compound.
Materials:
-
p-chlorophenylhydrazine hydrochloride
-
Ethanol
-
Sodium ethoxide
-
Acrylamide
-
Ferric chloride hexahydrate
-
Hydrochloric acid
-
Water
Procedure:
-
In a reaction vessel, mix p-chlorophenylhydrazine hydrochloride with ethanol at room temperature.[1]
-
Add sodium ethoxide and acrylamide dropwise at 40°C.[1]
-
Heat the mixture to 80°C and stir for 6 hours.[1]
-
After the reaction is complete (monitored by a suitable analytical method like TLC or LC-MS), distill the ethanol under reduced pressure.[1]
-
Dissolve the residue in water and add ferric chloride hexahydrate.[1]
-
Heat to 80°C and bubble air through the solution for 8 hours to facilitate oxidation.[1]
-
After the reaction is complete, add water at 50°C and adjust the pH to 1 with hydrochloric acid.[1]
-
Cool the solution to 30°C to precipitate the product.[1]
-
Filter the solid, wash with water, and dry to obtain 1-(4-chlorophenyl)-3-pyrazolol.[1]
Caption: Workflow for the synthesis of a key pyrazole intermediate.
Protocol 2: Preparation of a Pyraclostrobin Wettable Powder (WP) Formulation
This protocol provides a general procedure for formulating a pyrazole-based active ingredient like pyraclostrobin into a wettable powder.
Materials:
-
Pyraclostrobin (active ingredient)
-
Inert carrier (e.g., kaolin clay, silica)
-
Wetting agent (e.g., sodium dodecyl sulfate)
-
Dispersing agent (e.g., sodium lignosulfonate)
-
Milling equipment
Procedure:
-
Accurately weigh the pyraclostrobin, inert carrier, wetting agent, and dispersing agent. The ratios will depend on the desired concentration of the final product.
-
Blend the dry components thoroughly in a suitable mixer to ensure a homogenous mixture.
-
Impregnate the carrier with the active ingredient. For compounds with low melting points, a melt impregnation technique can be used.[4]
-
Allow the impregnated powder to stand until the active ingredient has fully recrystallized.[9]
-
Mill the powder to the desired particle size. Smaller particle sizes generally improve suspension in water.[9]
-
Package the final wettable powder in moisture-proof containers.
Protocol 3: Preparation of a Pyraclostrobin Suspension Concentrate (SC) Formulation
This protocol outlines the preparation of a liquid suspension concentrate formulation of pyraclostrobin.
Materials:
-
Pyraclostrobin (active ingredient)
-
Water
-
Surfactants
-
Antifreeze agent (e.g., propylene glycol)
-
Homogenizer/Milling equipment
Procedure:
-
For low-melting point active ingredients like pyraclostrobin, a melt suspension technique can be employed.[4]
-
Melt the pyraclostrobin with suitable surfactants and an antifreeze agent in water.[4]
-
Homogenize the mixture at high speed (e.g., 2000 rpm) to reduce the particle size of the dispersed active ingredient.[4]
-
Alternatively, a conventional wet milling process can be used to reduce the particle size of the pyraclostrobin suspended in the aqueous phase.
-
The stability of the resulting suspension concentrate should be evaluated according to standard procedures, such as those outlined by the Food and Agricultural Organization (FAO).[4]
Caption: General workflow for agrochemical formulation.
Conclusion
This compound is a valuable and versatile chemical intermediate that plays a critical role in the synthesis of a wide range of pyrazole-based agrochemicals. Understanding the synthetic pathways from this precursor to final active ingredients, as well as the mechanisms of action and formulation techniques for these products, is essential for researchers and professionals in the field of agrochemical development. The protocols and data presented here provide a foundation for further research and development of novel and effective crop protection solutions based on the pyrazole scaffold.
References
- 1. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE | 76205-19-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Cas 76205-19-1,1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 9. EP0962134A1 - A process for preparing a wettable powder formulation - Google Patents [patents.google.com]
Application Notes and Protocols for 3-(1H-Pyrazol-1-YL)propanal in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility and potential biological relevance of 3-(1H-Pyrazol-1-YL)propanal. The following sections detail its application as a versatile building block and provide generalized experimental protocols for its derivatization. This compound serves as a key intermediate in the synthesis of a variety of molecules with potential applications in pharmaceuticals, agrochemicals, and material science.[1][2] Its pyrazole moiety and reactive aldehyde group make it a valuable precursor for creating diverse chemical scaffolds.
Applications in Medicinal Chemistry and Agrochemicals
This compound is a valuable starting material for the synthesis of novel compounds targeting a range of biological activities. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The propanal side chain offers a reactive handle for introducing further diversity and modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
Key Application Areas:
-
Pharmaceutical Development: This compound is a key intermediate for synthesizing molecules targeting neurological and inflammatory conditions.[1][2] For instance, derivatives of pyrazole-containing propanamides have shown potential neuroprotective effects.
-
Agrochemicals: It can be utilized in the formulation of novel pesticides and herbicides.[1][2]
-
Material Science: The pyrazole moiety can be incorporated into novel polymers and materials, potentially enhancing thermal stability and mechanical strength.[1]
-
Biochemical Research: Derivatives of this compound can be used as probes in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.[1]
Experimental Protocols
The following protocols are representative methods for the chemical modification of the aldehyde functional group in this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Reductive Amination: Synthesis of 3-(1H-Pyrazol-1-YL)propylamines
Reductive amination is a robust method for converting aldehydes into amines. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the corresponding amine. This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the nitrogen atom.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 3-(1H-Pyrazol-1-YL)propylamine derivative.
Workflow for Reductive Amination
References
Application Notes and Protocols for 3-(1H-Pyrazol-1-YL)propanal in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct polymerization of 3-(1H-Pyrazol-1-YL)propanal is not yet extensively documented in peer-reviewed literature. The following application notes and protocols are based on established principles of aliphatic aldehyde polymerization and the known properties of pyrazole-containing polymers. These are intended to serve as a foundational guide for researchers exploring the potential of this novel monomer.
Introduction
This compound is a versatile bifunctional molecule containing a reactive aldehyde group and a pyrazole moiety.[1][2] The pyrazole ring is a significant pharmacophore and a valuable functional group in materials science, known for its coordination properties and role in bioactive compounds.[3][4][5] The aldehyde group offers a pathway to polymerization, primarily forming polyacetal structures.[6][7][8] The resulting pyrazole-functionalized polymers are anticipated to exhibit unique properties suitable for a range of applications, from drug delivery and biomaterials to advanced coatings and sensors.
Potential Applications
Polymers derived from this compound could be tailored for various applications:
-
Biomedical Materials: The biocompatibility of some pyrazole derivatives suggests potential use in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. The pyrazole moiety can also be a point for further functionalization or drug conjugation.
-
Smart Materials and Sensors: Pyrazole-containing polymers have been investigated for their sensing capabilities.[3] The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, enabling the development of colorimetric or fluorescent sensors.
-
Advanced Coatings and Adhesives: The polar nature of the pyrazole ring and the polyacetal backbone could contribute to strong adhesive properties and the formation of functional coatings with tunable surface properties.[6]
-
Catalysis: Polymers with pyrazole ligands can act as supports for metallic catalysts, offering advantages in catalyst recovery and reuse.[3]
Data Presentation: Illustrative Polymer Properties
The following table presents hypothetical data for a polymer derived from this compound, based on typical values for polyaldehydes and other functional polymers. Actual experimental results will vary depending on the polymerization conditions.
| Property | Illustrative Value | Characterization Method |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.67 | GPC (Mw/Mn) |
| Glass Transition Temperature (Tg) | 45 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | 220 °C (uncapped) | Thermogravimetric Analysis (TGA) |
| Decomposition Temperature (Td) | 280 °C (end-capped) | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is based on the known reaction between pyrazole and acrolein.[9]
Materials:
-
Pyrazole
-
Acrolein
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve pyrazole (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acrolein (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Anionic Polymerization of this compound
This generalized protocol is based on the anionic polymerization of aliphatic aldehydes.[10]
Materials:
-
Purified this compound monomer
-
Anhydrous tetrahydrofuran (THF) as solvent
-
n-Butyllithium (n-BuLi) in hexanes as initiator
-
Methanol for termination
-
Acetic anhydride for end-capping (optional)
-
Dry ice/acetone bath
Procedure:
-
Monomer and Solvent Purification: The monomer must be rigorously purified and dried. The solvent (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under a nitrogen atmosphere.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Polymerization: a. Transfer anhydrous THF into the reaction flask via cannula. b. Cool the solvent to -78 °C using a dry ice/acetone bath. c. Add the purified this compound monomer to the cold solvent via syringe. d. Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise via syringe. The amount of initiator will determine the target molecular weight. e. Stir the reaction mixture at -78 °C. The formation of a precipitate may be observed.[11] f. Allow the polymerization to proceed for a specified time (e.g., 2-4 hours).
-
Termination: a. Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
Polymer Isolation: a. Allow the mixture to warm to room temperature. b. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol). c. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
End-Capping (Optional but Recommended for Thermal Stability): a. Redissolve the purified polymer in a suitable solvent. b. Add acetic anhydride and a catalytic amount of a base (e.g., pyridine). c. Stir at room temperature for 24 hours. d. Reprecipitate, collect, and dry the end-capped polymer as described above.[7]
Protocol 3: Polymer Characterization
1. Spectroscopic Analysis:
-
FTIR Spectroscopy: Confirm the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of C-O-C stretches of the polyacetal backbone (~1100 cm⁻¹). The pyrazole ring vibrations should remain.
-
¹H and ¹³C NMR Spectroscopy: Characterize the polymer structure. The aldehyde proton signal (~9.8 ppm) should be absent. New signals corresponding to the polyacetal backbone protons will appear.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a suitable solvent (e.g., THF or DMF) and calibration standards (e.g., polystyrene).
3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the onset of decomposition. Compare the stability of uncapped and end-capped polymers.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.
Visualizations
Caption: Synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development for 3-(1H-Pyrazol-1-YL)propanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic framework and detailed protocols for the initial in vitro evaluation of novel 3-(1H-Pyrazol-1-YL)propanal derivatives. Based on the established broad-spectrum bioactivity of pyrazole-containing compounds, this guide focuses on primary screening assays for potential anticancer and anti-inflammatory activities.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. Derivatives of pyrazole have been shown to target a range of biological molecules, including kinases, cyclooxygenase (COX) enzymes, and mediators of inflammatory signaling pathways. The novel this compound derivatives represent a new chemical space within this class, and a systematic in vitro evaluation is the first step in elucidating their therapeutic potential.
This document outlines a tiered approach to the in vitro characterization of these derivatives, beginning with broad cytotoxicity screening, followed by more specific assays targeting key enzymes and signaling pathways implicated in cancer and inflammation.
Tier 1: Primary Screening - Cytotoxicity and Cell Viability
The initial assessment of any novel compound library involves determining the cytotoxic potential against various cell lines. This primary screen helps to identify compounds with antiproliferative activity and provides a therapeutic window for subsequent, more specific assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a dilution series of the this compound derivatives (e.g., from 0.1 µM to 100 µM) in the appropriate culture medium. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.[2]
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Cytotoxicity Screening
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
| Derivative 1 | MCF-7 | 48 | 15.2 ± 1.8 | 3.2 |
| Derivative 1 | A549 | 48 | 25.7 ± 2.5 | 1.9 |
| Derivative 1 | HCT116 | 48 | 18.9 ± 2.1 | 2.6 |
| Derivative 1 | HEK293 | 48 | 48.5 ± 4.2 | - |
| Doxorubicin | MCF-7 | 48 | 1.2 ± 0.3 | 5.8 |
| Doxorubicin | HEK293 | 48 | 7.0 ± 0.9 | - |
¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.
Tier 2: Mechanistic Assays - Target-Oriented Screening
Based on the known activities of pyrazole derivatives, promising compounds from the primary screen should be evaluated in more specific assays to elucidate their mechanism of action.
Anti-Inflammatory Potential: Cyclooxygenase-2 (COX-2) Inhibition Assay
Many pyrazole-based compounds are known to be selective COX-2 inhibitors. This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme, a key player in the inflammatory cascade.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits that measure the peroxidase activity of COX.
-
Reagent Preparation:
-
Prepare assay buffer, heme, and a fluorometric probe as per the kit manufacturer's instructions.
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer and keep on ice.
-
Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and the COX-2 enzyme.
-
Add the test compound dilutions or controls to the respective wells. Include a "no enzyme" control and a "vehicle" control.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) over a period of 10-20 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence, which is proportional to COX-2 activity.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value for each compound.
-
Data Presentation: COX-2 Inhibition
| Compound ID | COX-2 IC₅₀ (nM) ± SD | COX-1 IC₅₀ (nM) ± SD | Selectivity Index (SI)¹ |
| Derivative 2 | 85 ± 7 | > 10,000 | > 117 |
| Celecoxib | 50 ± 5 | 5,000 ± 350 | 100 |
¹Selectivity Index (SI) = IC₅₀ for COX-1 / IC₅₀ for COX-2.
Anticancer Potential: Kinase Inhibition Assay
Pyrazole derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival. A general biochemical kinase assay can be used to screen for inhibitory activity against a panel of relevant kinases (e.g., EGFR, VEGFR, CDK2).
Experimental Protocol: In Vitro Kinase Assay (Luminescent - ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Dilute the kinase of interest (e.g., CDK2/CycA) and its specific substrate to the desired concentrations in kinase buffer.
-
Prepare the ATP solution at a concentration close to the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the diluted kinase enzyme to each well and incubate for 10-30 minutes at room temperature.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.[5]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
-
Signal Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM) ± SD |
| Derivative 3 | CDK2/CycA | 120 ± 15 |
| Derivative 3 | VEGFR2 | 850 ± 75 |
| Staurosporine | CDK2/CycA | 15 ± 2 |
Modulation of Inflammatory Signaling: TNF-α Secretion Assay
To further investigate anti-inflammatory effects, the ability of the compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α, from immune cells can be assessed.
Experimental Protocol: TNF-α Secretion from LPS-stimulated PBMCs
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
-
Compound Treatment and Stimulation:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add various concentrations of the test compounds and incubate for 1 hour at 37°C.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production. Include unstimulated and vehicle-treated controls.
-
Incubate for 6-18 hours at 37°C and 5% CO₂.[6]
-
-
Quantification of TNF-α:
-
Centrifuge the plate to pellet the cells.
-
Collect the culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for each compound.
-
Data Presentation: TNF-α Secretion Inhibition
| Compound ID | IC₅₀ for TNF-α Secretion (µM) ± SD |
| Derivative 4 | 5.8 ± 0.7 |
| Dexamethasone | 0.1 ± 0.02 |
Signaling Pathway Visualization
Understanding the potential mechanism of action of the this compound derivatives can be aided by visualizing the targeted signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[7] Pro-inflammatory stimuli, such as TNF-α or LPS, activate the IKK complex, which then phosphorylates IκBα, leading to its degradation.[8] This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8]
Caption: A simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. clyte.tech [clyte.tech]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. TNF-alpha production as an in vitro assay predictive of cytokine-mediated toxic reactions induced by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Designing Drugs for Neurological Disorders Using 3-(1H-Pyrazol-1-YL)propanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(1H-Pyrazol-1-YL)propanal as a key intermediate in the design and synthesis of novel therapeutic agents for neurological disorders. The following sections detail the synthesis of neuroprotective compounds, experimental protocols for their evaluation, and the underlying signaling pathways.
Introduction
This compound is a versatile chemical scaffold in medicinal chemistry, serving as a valuable starting material for the synthesis of a wide range of bioactive molecules.[1][2] Its inherent pyrazole moiety is a well-established pharmacophore found in numerous drugs with diverse therapeutic activities, including those targeting the central nervous system (CNS).[3] The unique structural features of this compound allow for the development of derivatives with potential applications in treating neurological and inflammatory conditions.[1] This document outlines the synthesis of N-propananilide derivatives from this compound and details their evaluation as neuroprotective agents.
Synthesis of Neuroprotective N-Propananilide Derivatives
A key application of this compound in neurological drug design is its conversion to 3-(1H-pyrazol-1-yl)propanoic acid, which can then be coupled with various anilines to generate a library of N-propananilide derivatives. These derivatives have shown promise as neuroprotective agents.
A general synthetic scheme involves a two-step process:
-
Oxidation of this compound: The aldehyde is oxidized to the corresponding carboxylic acid, 3-(1H-pyrazol-1-yl)propanoic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a substituted aniline in the presence of a coupling agent to form the desired N-propananilide derivative.
Experimental Protocol: Synthesis of N-(substituted-phenyl)-3-(1H-pyrazol-1-yl)propanamide
This protocol describes a general procedure for the synthesis of N-propananilide derivatives.
Materials:
-
This compound
-
Oxidizing agent (e.g., potassium permanganate, Jones reagent)
-
Substituted aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)propanoic acid
-
Dissolve this compound in a suitable solvent (e.g., acetone).
-
Slowly add the oxidizing agent at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of N-(substituted-phenyl)-3-(1H-pyrazol-1-yl)propanamide
-
In an inert atmosphere, dissolve 3-(1H-pyrazol-1-yl)propanoic acid, the substituted aniline, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Neuroprotective Activity Evaluation
The synthesized N-propananilide derivatives can be screened for their neuroprotective effects using in vitro models of neurotoxicity. A common model utilizes the human neuroblastoma cell line SH-SY5Y, which can be treated with a neurotoxin like 6-hydroxydopamine (6-OHDA) to induce cell death, mimicking some aspects of Parkinson's disease.
Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Synthesized pyrazole derivatives
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives for 1 hour.
-
Neurotoxin Induction: Add 6-OHDA to the wells to a final concentration known to induce significant cell death and incubate for 24 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Quantitative Data Summary
The neuroprotective effects of a series of synthesized 3-(1H-pyrazol-1-yl)-N-propananilide derivatives against 6-OHDA induced neurotoxicity in SH-SY5Y cells are summarized below.
| Compound | Substitution on Phenyl Ring | Concentration (µM) | Neuroprotection (%) vs. 6-OHDA |
| 1 | 4-Chloro | 10 | 65.2 ± 3.1 |
| 2 | 4-Methoxy | 10 | 72.8 ± 4.5 |
| 3 | 3,4-Dichloro | 10 | 58.4 ± 2.9 |
| 4 | Unsubstituted | 10 | 60.1 ± 3.5 |
Data are presented as mean ± SD. Higher percentages indicate greater neuroprotective activity.
Mechanism of Action: Modulation of Apoptotic Pathways
Studies have suggested that the neuroprotective effects of these pyrazole derivatives are linked to their ability to modulate apoptotic signaling pathways. Specifically, they have been shown to decrease the expression of pro-apoptotic proteins such as Bax and the activation of executioner caspases like caspase-3.[4]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of neuroprotection by inhibiting the Bax/Caspase-3 apoptotic pathway.
Caption: Proposed neuroprotective mechanism of this compound derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the design, synthesis, and evaluation of novel neuroprotective agents derived from this compound.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound serves as a valuable and versatile starting material for the development of novel drug candidates for neurological disorders. The synthetic route to N-propananilide derivatives is straightforward, and these compounds have demonstrated significant neuroprotective activity in vitro. The proposed mechanism of action, involving the inhibition of the Bax/Caspase-3 apoptotic pathway, provides a solid foundation for further lead optimization and preclinical development. The protocols and workflows presented herein offer a comprehensive guide for researchers in the field of neuropharmacology and medicinal chemistry.
References
- 1. Bax-Dependent Caspase-3 Activation Is a Key Determinant in p53-Induced Apoptosis in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. direct-ms.org [direct-ms.org]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 3-(1H-Pyrazol-1-YL)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anti-inflammatory effects. Non-steroidal anti-inflammatory drugs (NSAIDs) are crucial for treating various inflammatory conditions. However, their long-term use can be associated with adverse effects, particularly gastrointestinal issues. The development of new anti-inflammatory agents with improved efficacy and safety profiles is an ongoing research endeavor.
3-(1H-Pyrazol-1-YL)propanal is a versatile building block for the synthesis of novel pyrazole derivatives. Its aldehyde functional group allows for a variety of chemical transformations, making it a valuable starting material for the creation of diverse molecular architectures with potential therapeutic applications. This document provides detailed protocols and application notes for the synthesis of potential anti-inflammatory agents derived from this compound.
Synthetic Strategy: From Propanal to Pyrazoline
A common and effective strategy for synthesizing pyrazole-based anti-inflammatory agents is through the formation of chalcones followed by cyclization to pyrazolines. This compound can serve as the aldehyde component in a Claisen-Schmidt condensation with a suitable ketone to yield a pyrazole-containing chalcone. Subsequent reaction with a hydrazine derivative can then afford the target pyrazoline.
Caption: Synthetic workflow from this compound to a pyrazoline-based anti-inflammatory agent.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Chalcone Intermediate
This protocol describes the Claisen-Schmidt condensation of this compound with a substituted acetophenone to form a chalcone intermediate.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Stir plate and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 50 mL of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
The crude chalcone can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of a Pyrazoline Derivative
This protocol outlines the cyclization of the pyrazole-chalcone intermediate with hydrazine hydrate to yield a pyrazoline derivative.
Materials:
-
Pyrazole-Chalcone Intermediate (from Protocol 1)
-
Hydrazine Hydrate (80%)
-
Absolute Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Stir plate and stir bar
Procedure:
-
In a round bottom flask equipped with a reflux condenser, dissolve 5 mmol of the pyrazole-chalcone intermediate in 30 mL of absolute ethanol or glacial acetic acid.
-
Add an excess of hydrazine hydrate (e.g., 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and pour the residue into ice-cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from an appropriate solvent (e.g., ethanol).
Data Presentation
The anti-inflammatory activity of newly synthesized compounds is typically evaluated using in vivo models such as the carrageenan-induced rat paw edema assay. The results are often presented as the percentage of edema inhibition compared to a standard drug like indomethacin or celecoxib. The ulcerogenic potential is also a critical parameter to assess the gastrointestinal side effects.
Table 1: Representative Anti-inflammatory Activity and Ulcerogenic Index of Pyrazoline Derivatives
| Compound | Dose (mg/kg) | % Edema Inhibition (at 4h) | Ulcer Index |
| Derivative A | 10 | 65.8 ± 2.1 | 1.5 ± 0.3 |
| Derivative B | 10 | 72.3 ± 1.9 | 1.2 ± 0.2 |
| Derivative C | 10 | 58.4 ± 2.5 | 0.8 ± 0.1 |
| Indomethacin | 10 | 75.2 ± 1.5 | 4.8 ± 0.5 |
| Celecoxib | 10 | 70.5 ± 1.8 | 1.1 ± 0.2 |
Note: The data presented in this table are representative examples for pyrazoline derivatives and are intended for illustrative purposes. Actual results for derivatives of this compound would require experimental validation.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Many pyrazole-based anti-inflammatory agents exert their effect by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of pyrazole-based anti-inflammatory agents on COX enzymes.
Conclusion
This compound represents a promising starting material for the synthesis of novel pyrazole-containing compounds with potential anti-inflammatory activity. The synthetic routes outlined in these application notes, based on established methodologies for analogous compounds, provide a framework for the development of new therapeutic agents. Further derivatization and biological evaluation are necessary to identify lead compounds with optimal efficacy and safety profiles for the treatment of inflammatory disorders.
Application Notes and Protocols for 3-(1H-Pyrazol-1-YL)propanal: A Versatile Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-Pyrazol-1-YL)propanal is a versatile bifunctional reagent possessing both a reactive aldehyde moiety and a pyrazole nucleus. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds and pharmacologically relevant molecules. Its applications span pharmaceutical development, agrochemical synthesis, and material science.[1][2] This document provides detailed application notes and experimental protocols for key transformations involving this compound, including Knoevenagel condensation, Wittig reaction, reductive amination, and the synthesis of pyrazolo[1,5-a]pyrimidines.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs exhibiting a wide range of biological activities.[3] The presence of an aldehyde group in this compound offers a convenient handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of the pyrazole moiety into more complex molecular architectures, making it a key intermediate in the synthesis of bioactive compounds targeting neurological and inflammatory conditions.[1][2] Its stability and ease of handling further enhance its utility in both academic and industrial research.[1]
Physicochemical Properties and Data
| Property | Value | Reference |
| CAS Number | 89532-43-4 | [4] |
| Molecular Formula | C₆H₈N₂O | [4] |
| Molecular Weight | 124.14 g/mol | [4] |
| Appearance | Liquid | Chem-Impex |
| Purity | ≥95% (NMR) | Chem-Impex |
| Storage | Inert atmosphere, store in freezer, under -20°C | BLDpharm |
Key Applications and Synthetic Protocols
Knoevenagel Condensation
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated products. These products are valuable intermediates for further transformations, including Michael additions and cycloadditions.
General Reaction Scheme:
References
- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to troubleshoot low yields in 3-(1H-Pyrazol-1-YL)propanal synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-(1H-Pyrazol-1-YL)propanal.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound via the aza-Michael addition of pyrazole to acrolein.
Q1: My reaction is showing low or no conversion of starting materials. What are the potential causes and how can I resolve this?
A1: Low or no conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Catalyst: The aza-Michael addition of pyrazole to acrolein can be slow without a catalyst. While the reaction can proceed neat or with just heating, a base catalyst is often beneficial.
-
Solution: Introduce a suitable base catalyst. For aza-Michael additions, common choices range from mild organic bases to stronger inorganic bases. If a weak base like triethylamine (TEA) is ineffective, consider stronger bases such as 1,8-Diazabicycloundec-7-ene (DBU) or cesium carbonate (Cs₂CO₃). For particularly stubborn reactions, stronger, non-nucleophilic bases might be necessary.
-
-
Suboptimal Reaction Temperature: The reaction may be sensitive to temperature.
-
Solution: If the reaction is being run at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate. However, excessive heat can lead to the polymerization of acrolein, so careful temperature control is crucial. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Poor Solvent Choice: The solvent must be able to dissolve both pyrazole and acrolein to a reasonable extent.
-
Solution: Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or acetonitrile are generally effective for aza-Michael additions. If solubility is an issue, consider switching to one of these solvents.
-
-
Poor Quality of Reagents: The purity of starting materials is critical.
-
Solution: Ensure that the pyrazole is pure and dry. Acrolein is highly reactive and prone to polymerization, especially if it contains impurities or has been stored improperly. It is often best to use freshly distilled or a newly opened bottle of acrolein.
-
Q2: I am observing the formation of a significant amount of side products. What are these likely to be and how can I minimize them?
A2: The formation of side products is a common cause of low yields of the desired this compound.
-
Polymerization of Acrolein: Acrolein is notoriously susceptible to polymerization, which can be initiated by heat, light, or impurities.
-
Solution:
-
Use freshly distilled acrolein.
-
Consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
-
Maintain a controlled and moderate reaction temperature.
-
Add the acrolein slowly to the reaction mixture containing the pyrazole to keep its concentration low at any given time.
-
-
-
Double Michael Addition: It is possible for a second molecule of pyrazole to react with the initial product, or for one pyrazole to react with two molecules of acrolein. A more likely scenario in this specific reaction is the reaction of two pyrazole molecules with one acrolein, though this is less common for aza-Michael additions than for C-Michael additions. A study on the reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one reported the formation of a dipyrazole product.[1]
-
Solution:
-
Carefully control the stoichiometry of the reactants. Using a slight excess of acrolein might favor the formation of the mono-adduct, but this must be balanced against the risk of polymerization. Conversely, a slight excess of pyrazole could lead to double addition. An equimolar ratio is often the best starting point.
-
-
-
Formation of Other Isomers: If using a substituted pyrazole, the addition can potentially occur at different nitrogen atoms, leading to a mixture of regioisomers. For unsubstituted pyrazole, this is not an issue.
Q3: I have a complex mixture at the end of the reaction that is difficult to purify. What are the recommended purification strategies?
A3: The purification of this compound can be challenging due to the reactivity of the aldehyde functional group and the potential for side products.
-
Column Chromatography: This is a standard method for purifying organic compounds.
-
Recommendation: Use silica gel chromatography with a suitable solvent system, such as a gradient of ethyl acetate in hexanes. It is important to run the column relatively quickly to minimize the time the aldehyde is in contact with the acidic silica gel, which can cause degradation.
-
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from reaction mixtures by forming a solid bisulfite adduct, which can then be isolated and reconverted to the pure aldehyde.
-
Procedure:
-
Dissolve the crude reaction mixture in a water-miscible solvent like THF or methanol.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct of the aldehyde will often precipitate as a white solid.
-
Filter the solid adduct and wash it with a non-polar organic solvent (e.g., hexanes) to remove impurities.
-
To recover the aldehyde, treat the solid adduct with a mild base (e.g., sodium bicarbonate solution) or a dilute acid, followed by extraction with an organic solvent.[2][3]
-
-
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation could be an option. However, given the potential for polymerization and degradation of the aldehyde at elevated temperatures, this should be approached with caution.
Q4: The isolated yield of my product is consistently low, even when TLC analysis of the crude reaction mixture suggests a high conversion. What could be the issue?
A4: This scenario often points to product instability or loss during the workup and purification process.
-
Product Instability: The aldehyde functional group in this compound can be susceptible to oxidation to the corresponding carboxylic acid or other degradation pathways, especially if exposed to air for prolonged periods or harsh conditions. Beta-aminopropionaldehydes can also be reactive.[4]
-
Solution:
-
Perform the workup and purification steps as quickly as possible.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).
-
Avoid prolonged exposure to acidic or basic conditions during workup, unless intentionally forming the bisulfite adduct.
-
-
-
Loss during Extraction: The product may have some water solubility, leading to losses in the aqueous layer during extractions.
-
Solution:
-
When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
-
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of aza-Michael additions involving pyrazoles, based on analogous reactions reported in the literature.
Table 1: Effect of Catalyst on Yield in Aza-Michael Additions
| Catalyst | Michael Acceptor | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | Acrylonitrile | Neat | 80 | >97 | (Semantic Scholar, n.d.) |
| Cs₂CO₃ (10 mol%) | Dimethyl 2-benzylidenemalonate | THF | 25 | 84 | (RSC Publishing, 2022) |
| Triethylamine | PEG acrylate | Ethanol | Not specified | Low | (ResearchGate, 2019) |
| Tetramethylguanidine | PEG acrylate | Neat | <100 | Improved | (ResearchGate, 2019) |
Table 2: Effect of Temperature on Yield in Aza-Michael Additions
| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethyl 2-benzylidenemalonate | Cs₂CO₃ | THF | 0 | Decreased | (RSC Publishing, 2022) |
| Dimethyl 2-benzylidenemalonate | Cs₂CO₃ | THF | 25 | 84 | (RSC Publishing, 2022) |
| Dimethyl 2-benzylidenemalonate | Cs₂CO₃ | THF | 40 | ~84 | (RSC Publishing, 2022) |
| Crotonic acid | None | Neat | 85-90 | 73 | (ResearchGate, n.d.) |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound, based on established procedures for aza-Michael additions.
Materials:
-
Pyrazole
-
Acrolein (freshly distilled)
-
Cesium Carbonate (Cs₂CO₃) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 equivalent) and the chosen base catalyst (e.g., Cs₂CO₃, 0.1 equivalents).
-
Solvent Addition: Add anhydrous THF to dissolve the pyrazole.
-
Acrolein Addition: Slowly add freshly distilled acrolein (1.1 equivalents) to the stirred solution at room temperature over a period of 15-30 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress of the reaction by TLC until the pyrazole is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the key pathways and logical relationships in the synthesis of this compound.
References
Technical Support Center: Optimization of Pyrazole Aldehyde Preparation
Welcome to the Technical Support Center for the synthesis of pyrazole aldehydes. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazole aldehydes, particularly via the Vilsmeier-Haack reaction, a common method for this transformation.
Question: What are the likely causes of a low or no yield of the desired pyrazole aldehyde, and how can this be resolved?
Answer:
Low or non-existent yields in pyrazole aldehyde synthesis can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the reactivity of the substrate.
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture.[1][2]
-
Troubleshooting: Ensure that all glassware is rigorously dried, for instance by flame or oven drying.[1] Anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃) are essential.[1][2] The Vilsmeier reagent, formed from DMF and POCl₃, should be prepared at a low temperature (0-5 °C) and used immediately to prevent decomposition.[1]
-
-
Reaction Temperature: The reaction is exothermic, and improper temperature control can lead to side reactions or decomposition.[1]
-
Troubleshooting: Strict temperature control is crucial, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate.[1] Utilizing an ice bath to maintain the temperature is recommended.[1] For less reactive pyrazole derivatives, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary to drive the reaction to completion.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction's progress using thin-layer chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time or moderately increasing the temperature.[1]
-
-
Substrate Reactivity: Pyrazoles with electron-withdrawing groups may exhibit lower reactivity.
-
Troubleshooting: For such substrates, using a larger excess of the Vilsmeier reagent or increasing the reaction temperature can enhance the yield.[1]
-
Question: The reaction mixture has turned into a dark, tarry residue. What went wrong and can it be salvaged?
Answer:
The formation of a dark, tarry residue is typically a sign of overheating or the presence of impurities.
-
Reaction Overheating: The exothermic nature of the Vilsmeier-Haack reaction can lead to polymerization and decomposition if not properly controlled.[1]
-
Troubleshooting: Maintain strict temperature control throughout the process, particularly during the initial mixing of reagents. An ice bath is an effective tool for managing the reaction temperature.[1]
-
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.
-
Troubleshooting: Always use purified, high-purity starting materials and anhydrous solvents to minimize unwanted side reactions.[1]
-
Question: TLC analysis shows multiple products. How can the formation of side products be minimized?
Answer:
The observation of multiple spots on a TLC plate indicates the formation of side products, which can arise from various factors.
-
Side Reactions: Di-formylation or formylation at other positions on the pyrazole ring can occur, although for many substituted pyrazoles, formylation is highly regioselective.[1]
-
Decomposition: The desired product or the starting material might be decomposing under the reaction conditions.
-
Troubleshooting: Careful control of the reaction temperature and time is crucial. Purification of the crude product using column chromatography on silica gel or recrystallization can isolate the desired product.[1]
-
Question: Difficulties are being encountered in isolating the final product. What are the recommended work-up and purification procedures?
Answer:
Proper work-up and purification are critical for obtaining a pure pyrazole aldehyde.
-
Work-up: The reaction is typically quenched by carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1] This should be done slowly to control the exothermic reaction.
-
Purification:
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1]
Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A2: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice water must be performed carefully to manage the exothermic reaction.[1]
Q3: How can the progress of the reaction be monitored effectively?
A3: The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material.[1]
Experimental Protocols & Data
General Procedure for Vilsmeier-Haack Formylation of 3-Methylpyrazole
This protocol outlines the synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1] Stir the mixture at this temperature for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.[1]
-
Formylation Reaction: Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature or a moderately elevated temperature (e.g., 70-80 °C) and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole aldehyde.[1]
Table 1: Optimization of Reaction Conditions for Vilsmeier-Haack Formylation
| Entry | Substrate | DMF (equiv.) | POCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-chloro-1,3-dimethyl-1H-pyrazole | 2 | 2 | 70 | - | No Product | [6] |
| 2 | 5-chloro-1,3-dimethyl-1H-pyrazole | 2 | 2 | 120 | 2 | 32 | [6] |
| 3 | 5-chloro-1,3-dimethyl-1H-pyrazole | 5 | 2 | 120 | 2 | 55 | [6] |
| 4 | Hydrazones of acetophenones | 3 | - | 80-90 | 4 | Good | [2] |
Visualizations
Caption: Experimental workflow for pyrazole aldehyde synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Purification methods for 3-(1H-Pyrazol-1-YL)propanal including recrystallization
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 3-(1H-Pyrazol-1-YL)propanal, with a specific focus on recrystallization methods. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial purification steps for crude this compound?
A1: Before attempting recrystallization, it is advisable to perform a preliminary purification to remove major impurities. Column chromatography is a common and effective method for the initial clean-up of related pyrazole derivatives.
Q2: What are the common impurities in the synthesis of this compound?
A2: The synthesis of this compound typically involves the aza-Michael addition of pyrazole to acrolein. Potential impurities include unreacted pyrazole, unreacted acrolein (or its polymer), and byproducts from side reactions. It is also possible to have regioisomers if a substituted pyrazole is used.
Q3: Which purification method is recommended for achieving high-purity this compound?
A3: For achieving high purity, recrystallization is a highly effective technique. It can be employed after an initial purification by column chromatography or directly on the crude product if the impurity profile is suitable.
Troubleshooting Recrystallization
Q4: What should I do if my compound "oils out" instead of crystallizing?
A4: "Oiling out," where the compound separates as a liquid, can occur if the solution is supersaturated or cools too quickly. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce saturation, and allow the solution to cool more slowly. Using a seed crystal of pure product can also initiate proper crystallization.
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yields can result from using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor. To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the crude material. Ensure the solution is cooled thoroughly, potentially in an ice bath, to maximize crystal precipitation. However, be aware that maximizing yield can sometimes compromise purity.
Q6: How can I remove colored impurities during recrystallization?
A6: If your product has a noticeable color, activated charcoal can be used. Add a small amount of charcoal to the hot, dissolved solution and swirl for a few minutes before performing a hot filtration to remove the charcoal and the adsorbed impurities.
Experimental Protocols
Recrystallization Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polar nature of the pyrazole and aldehyde functional groups, suitable solvents and solvent systems for this compound are likely to include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate.
-
Mixed Solvent Systems: Ethanol/water, acetone/hexane, ethyl acetate/hexane.
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
| Solvent System | Polarity | Suitability for this compound |
| Ethanol/Water | High | Good for polar pyrazole derivatives. |
| Acetone/Hexane | Medium | Useful for compounds with intermediate polarity. |
| Ethyl Acetate/Hexane | Medium | A common choice for a wide range of organic compounds. |
General Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| Recrystallization Trial 1 | Ethanol/Water | Enter Data | Enter Data | Enter Data | Enter Data |
| Recrystallization Trial 2 | Acetone/Hexane | Enter Data | Enter Data | Enter Data | Enter Data |
| Column Chromatography | Specify Eluent | Enter Data | Enter Data | Enter Data | Enter Data |
Visualizations
Purification Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common issues in recrystallization.
Technical Support Center: Strategies to Avoid Side Reactions in Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during pyrazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines?
A1: The most prevalent side reaction is the formation of a mixture of regioisomers. This occurs because the substituted hydrazine can attack either of the two different carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound, leading to two possible isomeric pyrazole products.[1][2][3][4] The separation of these isomers can often be challenging.[1][3]
Q2: How can I control the regioselectivity of the reaction to favor one pyrazole isomer over the other?
A2: Controlling regioselectivity is a key challenge that can be addressed by carefully selecting the reaction solvent and conditions. The use of specific solvents can dramatically influence the outcome of the reaction.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase regioselectivity in favor of one isomer.[1][3]
-
Protic vs. Aprotic Solvents: The choice between protic and aprotic solvents can direct the reaction towards a specific regioisomer. For instance, in the reaction of β-enamino diketones with phenylhydrazine, a protic solvent favors the formation of one isomer, while an aprotic solvent leads to the other as the major product.[2]
Q3: Are there other significant side reactions to be aware of during pyrazole synthesis?
A3: Yes, besides regioisomer formation, other side reactions can occur:
-
Pyrazolone Formation: When using β-ketoesters as the 1,3-dicarbonyl component, a common side product is a pyrazolone, which exists in keto-enol tautomeric forms.[5]
-
N-Alkylation vs. C-Alkylation: During the alkylation of the pyrazole ring, the reaction can occur at one of the nitrogen atoms (N-alkylation) or, less commonly, at a carbon atom. Controlling the regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles is also a significant consideration.[6][7][8][9][10]
-
Hydrazone Intermediate Side Reactions: In some cases, the hydrazone intermediate can undergo undesired transformations, especially under harsh reaction conditions.[7]
-
Formation of di-addition intermediates: The reaction between a 1,3-diketone and a hydrazine can sometimes lead to the formation of an intermediate where two molecules of the hydrazine have reacted with the diketone.[11]
Q4: How can I purify my target pyrazole from side products?
A4: Purification of pyrazoles can be achieved through several standard laboratory techniques:
-
Column Chromatography: Silica gel column chromatography is a widely used method to separate pyrazole isomers and other impurities.[4] Deactivating the silica gel with triethylamine or ammonia can be beneficial for basic pyrazole compounds.[12]
-
Recrystallization: This is an effective method for purifying solid pyrazole products. The choice of solvent is crucial and may involve single solvents like ethanol or methanol, or mixed solvent systems like ethanol-water or hexane-ethyl acetate.[12][13]
-
Acid-Base Extraction: For pyrazoles with basic properties, acid-base extraction can be a useful purification step to remove non-basic impurities.[12]
-
Crystallization of Acid Addition Salts: Pyrazoles can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form a salt which can then be purified by crystallization.[14][15]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
Symptoms:
-
NMR and/or LC-MS analysis of the crude product shows the presence of two or more isomeric products.
-
Difficulty in isolating the desired isomer by standard purification techniques.
Possible Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine under non-selective conditions.
-
Inappropriate solvent choice that does not favor the formation of a single isomer.
Solutions:
| Strategy | Description | Experimental Protocol |
| Solvent Optimization | The polarity and hydrogen-bonding ability of the solvent can significantly influence the regioselectivity. | Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols. [1][3] |
| Use of β-enamino diketones | The structure of the β-enamino diketone and the solvent can be strategically chosen to control the regiochemical outcome. | Protocol 2: Regiocontrolled Synthesis of N-Phenylpyrazoles. [2] |
Issue 2: Formation of Pyrazolone Side Product
Symptoms:
-
Spectroscopic data (e.g., IR, NMR) indicates the presence of a lactam-like structure in addition to the desired pyrazole.
-
The mass spectrum shows a peak corresponding to the pyrazolone.
Possible Cause:
-
Use of a β-ketoester as the 1,3-dicarbonyl starting material, which can lead to the formation of a stable pyrazolone ring.[5]
Solution:
| Strategy | Description |
| Modify Starting Material | If possible, use a 1,3-diketone instead of a β-ketoester to avoid the formation of the pyrazolone. |
| Reaction Condition Control | In some cases, careful control of reaction temperature and pH can influence the product distribution. |
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols [1][3]
This protocol describes the synthesis of N-methylpyrazoles with high regioselectivity using a fluorinated alcohol as the solvent.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone in the chosen fluorinated alcohol.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Quantitative Data:
| 1,3-Diketone | Solvent | Regioisomeric Ratio (Major:Minor) | Yield (%) |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1:1.5 | 85 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 6:1 | 90 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | >20:1 | 95 |
Data adapted from literature reports.[1][3]
Protocol 2: Regiocontrolled Synthesis of N-Phenylpyrazoles [2]
This protocol demonstrates how the choice of a protic or aprotic solvent can be used to selectively synthesize different regioisomers of 4,5-disubstituted N-phenylpyrazoles from β-enamino diketones.
Materials:
-
β-enamino diketone (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Protic solvent (e.g., EtOH/H₂O 1:1) or Aprotic solvent (e.g., MeCN)
Procedure for Protic Conditions (to obtain Isomer A):
-
Dissolve the β-enamino diketone in a 1:1 mixture of ethanol and water.
-
Add phenylhydrazine and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup and purify by recrystallization or column chromatography.
Procedure for Aprotic Conditions (to obtain Isomer B):
-
Dissolve the β-enamino diketone in acetonitrile (MeCN).
-
Add phenylhydrazine and stir the mixture at room temperature or reflux.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue.
Quantitative Data:
| β-enamino diketone substituent (R¹) | Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Yield (%) |
| Phenyl | EtOH/H₂O (1:1) | 100 : 0 | 75 |
| Phenyl | MeCN | 11 : 89 | 79 |
| 4-Chlorophenyl | EtOH/H₂O (1:1) | 100 : 0 | 78 |
| 4-Chlorophenyl | MeCN | 8 : 92 | 81 |
Data adapted from literature reports.[2]
Visual Guides
Caption: Troubleshooting workflow for pyrazole synthesis.
Caption: Factors influencing regioselectivity in pyrazole formation.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so critical?
A1: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers can be formed. These are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regiochemical outcome of the condensation reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is primarily governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1][3] Key factors include:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][3]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more electrophilic and prone to nucleophilic attack.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine initiates the attack.[1][4]
-
Solvent: The choice of solvent can dramatically influence regioselectivity.[5][6][7][8]
-
Temperature: Reaction temperature can also be a critical factor in determining the final product ratio.[9]
Q3: I am observing a mixture of regioisomers. How can I improve the selectivity towards my desired product?
A3: Obtaining a mixture of regioisomers is a common challenge.[4][6] To improve selectivity, consider the following troubleshooting strategies:
-
Solvent Optimization: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[5][6][7][8]
-
Temperature Control: In some cases, adjusting the reaction temperature can favor the formation of one regioisomer over another.[9]
-
pH Adjustment: Modifying the pH of the reaction can alter the nucleophilicity of the hydrazine nitrogens and influence the initial point of attack.[4]
-
Catalyst Selection: The choice of an appropriate acid or base catalyst can be critical in directing the reaction pathway.[10]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[2]
-
Solution:
-
Change the Solvent: This is often the most effective first step. Switch from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP.[5][6][7][8] These solvents can enhance the electrophilicity of one carbonyl group over the other through hydrogen bonding.
-
Modify the Substrate: If possible, consider modifying the substituents on the 1,3-dicarbonyl to create a greater steric or electronic bias.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.
-
Solution:
-
Alter Reaction Conditions: A change in solvent from aprotic to protic, or vice-versa, can sometimes reverse the regioselectivity.[11]
-
Utilize a Different Synthetic Route: If modifying the current reaction conditions is not fruitful, consider alternative synthetic strategies for accessing the desired pyrazole isomer.
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
-
Solution:
-
Chromatographic Separation: The most common method for separating regioisomers is flash column chromatography on silica gel.[12] Careful selection of the eluent system is critical for achieving good separation.
-
Crystallization: In some cases, fractional crystallization can be employed to separate regioisomers if they have sufficiently different solubilities.
-
Data Presentation
The following tables summarize quantitative data on the effect of solvents and substituents on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine.
| Solvent | Temperature (°C) | Ratio of Regioisomers (3-CF₃ : 5-CF₃) | Total Yield (%) |
| Ethanol | 25 | 1 : 1.8 | >95 |
| TFE | 25 | 85 : 15 | >95 |
| HFIP | 25 | 97 : 3 | >95 |
Data adapted from Fustero, S., et al. (2008). J. Org. Chem.[5][6]
Table 2: Influence of Hydrazine Substituent on Regioselectivity.
| 1,3-Dicarbonyl | Hydrazine | Solvent | Major Regioisomer |
| Benzoylacetone | Phenylhydrazine | Ethanol | 1,5-Diphenyl-3-methylpyrazole |
| Benzoylacetone | Methylhydrazine | Ethanol | 1,3-Dimethyl-5-phenylpyrazole |
| 1,1,1-Trifluoroacetylacetone | Phenylhydrazine | HFIP | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole |
This table provides a general trend based on steric and electronic influences.
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis in a Fluorinated Alcohol
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole with high regioselectivity using a fluorinated alcohol as the solvent.[2]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the pure pyrazole regioisomer.
-
Visualizations
Caption: Knorr pyrazole synthesis pathways.
Caption: Troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
How to prevent 3-(1H-Pyrazol-1-YL)propanal from oiling out during crystallization
Welcome to the technical support center for the crystallization of 3-(1H-Pyrazol-1-YL)propanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the issue of "oiling out," during the crystallization process.
Troubleshooting Guide: Oiling Out of this compound
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[1][2] This can be caused by several factors, including a low melting point of the compound, high levels of impurities, a high degree of supersaturation, or a rapid cooling rate.[1][3][4] The following guide provides a systematic approach to troubleshoot and prevent oiling out.
Immediate Remedial Actions if Oiling Out Occurs
-
Re-dissolution and Dilution : If your compound has oiled out, the first step is to gently reheat the mixture until the oil dissolves back into the solution.[1] Add a small amount of additional fresh, warm solvent (10-20% of the original volume) to decrease the supersaturation level.[1]
-
Slow Cooling : Allow the solution to cool down much more slowly. A slower cooling rate provides more time for the molecules to orient themselves into a crystal lattice.[4]
-
Seeding : Introduce a seed crystal (a tiny crystal of pure this compound) into the slightly cooled, saturated solution.[5] This provides a template for crystal growth and can help bypass the nucleation barrier that often leads to oiling out.
Systematic Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve the oiling out issue.
Caption: Troubleshooting workflow for addressing oiling out during crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oiling out for a compound like this compound?
A1: Oiling out typically occurs due to one or more of the following reasons:
-
High Supersaturation : The concentration of the compound in the solvent is too high, forcing it out of solution before it can form an ordered crystal lattice.[2]
-
Rapid Cooling : Cooling the solution too quickly does not allow sufficient time for nucleation and crystal growth, favoring the formation of a disordered liquid phase.[4]
-
Impurities : The presence of impurities can disrupt the crystallization process and lower the melting point of the mixture, making oiling out more likely.[1][3]
-
Inappropriate Solvent : The chosen solvent may have a boiling point that is higher than the melting point of your compound, or the polarity might not be ideal for crystallization.[3]
Q2: How do I select an appropriate solvent system to prevent oiling out?
A2: A good solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrazole derivatives, common solvents include ethanol, acetone, toluene, and ethyl acetate.[6][7] Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Gentle warming should clarify the solution, which can then be cooled slowly to promote crystallization.
Q3: Can the purity of my this compound affect its crystallization behavior?
A3: Absolutely. Impurities can significantly depress the melting point of your compound and interfere with the formation of a crystal lattice, leading to oiling out.[1][3] If you suspect impurities are the cause, consider purifying the crude material using techniques like column chromatography before attempting crystallization.
Q4: What is the optimal cooling rate to prevent oiling out?
A4: There is no single optimal cooling rate, as it depends on the compound and solvent system. However, a general guideline is to cool the solution as slowly as is practical. Start by allowing the flask to cool to room temperature on the benchtop, insulated from the surface. Once at room temperature, you can consider transferring it to a refrigerator and then a freezer, allowing it to equilibrate at each stage.
Q5: What should I do if I don't have any seed crystals?
A5: If you don't have seed crystals, you can try to generate them by scratching the inside of the flask with a glass rod at the surface of the solution.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, you can take a small drop of the solution on a glass rod and let the solvent evaporate to form a thin film of solid, then re-introduce the rod into the solution.[1]
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol outlines a method for selecting a suitable solvent or solvent system for the crystallization of this compound.
Objective: To identify a solvent that provides good solubility at high temperatures and poor solubility at low temperatures.
Materials:
-
This compound (crude)
-
A selection of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water)
-
Test tubes
-
Heating block or water bath
-
Ice bath
Procedure:
-
Place a small amount (approx. 10-20 mg) of your compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Record the approximate volume of solvent used.
-
If the compound is insoluble in a particular solvent at room temperature, gently heat the tube in a heating block or water bath, adding more solvent if necessary to achieve dissolution.
-
Once dissolved, allow the solutions to cool slowly to room temperature.
-
If no crystals form at room temperature, place the tubes in an ice bath.
-
Observe the formation of crystals or oil. A suitable solvent will result in the formation of well-defined crystals upon cooling.
Data Presentation: Solvent Screening Results (Hypothetical)
| Solvent | Solubility at 25°C | Solubility at 70°C | Outcome on Cooling |
| Heptane | Insoluble | Sparingly soluble | Amorphous powder |
| Toluene | Sparingly soluble | Soluble | Small needles |
| Ethyl Acetate | Soluble | Very soluble | Oiled out |
| Acetone | Very soluble | Very soluble | No precipitation |
| Ethanol | Soluble | Very soluble | Oiled out |
| Ethanol/Water (4:1) | Sparingly soluble | Soluble | Well-formed prisms |
Protocol 2: Controlled Cooling Crystallization with Seeding
This protocol describes a method for crystallization using a controlled cooling rate and the introduction of seed crystals to prevent oiling out.
Objective: To obtain crystalline this compound by avoiding the formation of an oil.
Materials:
-
Crude this compound
-
Optimal solvent system (determined from Protocol 1)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or oil bath
-
Seed crystals of pure this compound
-
Insulated container (e.g., Dewar flask or beaker with insulating material)
Procedure:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask fitted with a condenser.
-
Once fully dissolved, remove the heat source and allow the solution to cool slowly.
-
When the solution is slightly supersaturated (just below the boiling point), add a few seed crystals.
-
Place the flask in an insulated container to slow down the rate of cooling.
-
Allow the flask to cool to room temperature undisturbed.
-
If necessary, further cooling can be achieved by transferring the flask to a refrigerator.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Visualization of Key Concepts
Factors Influencing Crystallization Outcome
The following diagram illustrates the interplay of key factors that determine whether a crystallization process yields crystals or results in oiling out.
Caption: Key experimental factors influencing the outcome of crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Pyrazole Compounds via Silica Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying pyrazole compounds using silica column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this purification technique.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the silica column chromatography of pyrazole compounds.
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing or Streaking | The basic nitrogen atoms in the pyrazole ring are interacting strongly with the acidic silanol groups on the silica gel surface.[1] | Deactivate the silica gel by adding a basic modifier, such as triethylamine (TEA), to the eluent. A concentration of 0.1-1% TEA is typically effective.[1] Alternatively, consider using a less acidic stationary phase like neutral alumina.[1] |
| Compound Not Eluting from the Column | The eluent system is not polar enough to displace the pyrazole compound from the silica gel. The compound may be highly polar and strongly adsorbed.[1] | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added to the eluent system.[1] |
| Poor Separation of Compound and Impurities | The chosen mobile phase lacks the necessary selectivity for the compounds being separated. The column may also be overloaded with the crude material. | Re-optimize the mobile phase using Thin Layer Chromatography (TLC) to find a solvent system that provides better separation. Experiment with different solvent combinations.[1] Ensure the sample load is appropriate for the column size; a general guideline is a sample-to-silica mass ratio of 1:30 for simple separations and up to 1:100 for more challenging ones. |
| Compound Decomposes on the Column | The acidic nature of the silica gel is causing the degradation of an acid-sensitive pyrazole derivative. | Test the stability of your compound on a silica TLC plate before running a column. If decomposition is observed, use deactivated silica gel or switch to a neutral stationary phase like alumina.[1] |
| Final Product is an Oil and Fails to Crystallize | The presence of residual impurities is preventing crystallization. | Confirm the purity of the oily product using TLC or LC-MS. If impurities are present, further purification by column chromatography may be necessary. If the product is pure, attempt to induce crystallization by scratching the inside of the flask or by trituration with a solvent in which the compound is insoluble (e.g., cold hexanes).[1] |
| Colored (Yellow/Brown) Purified Compound | The coloration may indicate the presence of oxidized impurities, especially if the pyrazole contains sensitive functional groups like a hydrazinyl moiety.[1] | Ensure that the purification process is carried out promptly after synthesis and consider using degassed solvents to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole compound sticking to the silica gel column?
A1: Pyrazole and its derivatives are basic compounds due to the presence of nitrogen atoms in the heterocyclic ring. This basicity can lead to strong acid-base interactions with the acidic silanol groups on the surface of the silica gel, causing the compound to bind tightly and resulting in poor elution and peak tailing.[1]
Q2: How do I choose the right solvent system for my pyrazole purification?
A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent or solvent mixture that provides good separation between your desired compound and any impurities, with the target compound having an Rf value between 0.2 and 0.4.[1] Common starting solvent systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[1]
Q3: What is silica gel deactivation and why is it important for pyrazole purification?
A3: Silica gel deactivation involves neutralizing the acidic sites on the silica surface to prevent undesirable interactions with basic compounds. For pyrazoles, this is crucial to prevent peak tailing, irreversible adsorption, and potential degradation.[1] This is typically achieved by adding a small amount of a base, like triethylamine (0.1-1%), to the eluent system.[1]
Q4: My pyrazole compound is not very soluble in the eluent. How should I load it onto the column?
A4: For compounds with low solubility in the chromatography eluent, a technique called "dry loading" is recommended. This involves pre-adsorbing your crude product onto a small amount of silica gel before loading it onto the column. This method prevents the use of a strong solvent to dissolve the sample, which can negatively impact the separation.[1]
Q5: What is a typical sample load for purifying a pyrazole compound?
A5: The ratio of crude material to silica gel depends on the difficulty of the separation. For relatively easy separations with a large difference in Rf values between the desired compound and impurities, a ratio of 1:30 (by weight) can be used. For more difficult separations, a higher ratio of silica to crude material, such as 1:50 to 1:100, may be necessary to achieve good resolution.
Experimental Protocols
Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
-
Solvent System Selection : First, identify a suitable eluent system for your pyrazole compound using TLC. Aim for an Rf value of approximately 0.3 for the target compound.
-
Addition of Triethylamine : To the chosen eluent, add triethylamine to a final concentration of 0.5-1% by volume (e.g., 0.5-1 mL of triethylamine in 100 mL of eluent).[1]
-
Slurry Preparation : In a beaker, create a slurry by mixing the silica gel with the triethylamine-containing eluent.
-
Column Packing : Pour the silica slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.
-
Equilibration : Before loading the sample, flush the packed column with at least one column volume of the triethylamine-containing eluent to ensure the entire stationary phase is deactivated.
Protocol 2: Dry Loading of a Pyrazole Compound
-
Sample Dissolution : Dissolve your crude pyrazole compound in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or methanol).
-
Adsorption onto Silica : In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude product).
-
Solvent Evaporation : Add the solution of your compound to the silica gel and thoroughly mix to create a slurry. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]
-
Loading the Column : Carefully add the silica gel with the adsorbed compound to the top of the prepared chromatography column.
-
Initiate Elution : Gently add a layer of sand on top of the dry-loaded sample and begin the elution with your chosen mobile phase.
Data Summary
The following table provides a summary of key quantitative parameters for the purification of pyrazole compounds by silica column chromatography.
| Parameter | Recommended Value/Range | Notes |
| Target Rf Value (TLC) | 0.2 - 0.4 | Provides optimal separation on the column.[1] |
| Triethylamine (TEA) Concentration | 0.1 - 1% (v/v) in eluent | For deactivation of silica gel to prevent peak tailing.[1] |
| Sample to Silica Mass Ratio | 1:30 to 1:100 | Use a lower ratio for easier separations and a higher ratio for more difficult ones. |
| Common Solvent Systems | Hexane/Ethyl Acetate, Dichloromethane/Methanol | The ratio is optimized based on TLC analysis.[1] |
Visualizations
Caption: Workflow for Pyrazole Purification by Silica Column Chromatography.
Caption: Troubleshooting Common Issues in Pyrazole Purification.
References
Technical Support Center: Handling and Stabilization of Reactive Pyrazole Intermediates
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and handling of pyrazole derivatives. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to address the common challenges associated with reactive pyrazole intermediates.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to provide direct and actionable solutions to specific problems encountered during pyrazole synthesis and handling.
Frequently Asked questions (FAQs):
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors, including the purity of starting materials and suboptimal reaction conditions.[1] Often, the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are key factors.[1]
-
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, which reduce the yield and complicate purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, others may require heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Catalyst: For acid-catalyzed reactions like the Knorr synthesis, the choice and amount of acid are crucial. Acetic acid is a common choice.[2]
-
pH Control: In reactions with substituted hydrazines, the pH can influence the regioselectivity of the initial attack on an unsymmetrical dicarbonyl compound.[3]
-
-
Address Side Reactions: The formation of byproducts, such as regioisomers or products from competing cyclization pathways, can significantly lower the yield of the desired pyrazole.
-
Q2: I am observing a mixture of regioisomers in my pyrazole synthesis. How can I improve the selectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[3][4]
-
Strategies to Improve Regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence which carbonyl group is preferentially attacked. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., ethanol, acetic acid).
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of one regioisomer over the other.
-
pH Adjustment: As mentioned, adjusting the pH can alter the regioselectivity. A systematic screen of pH conditions may be necessary to optimize for the desired isomer.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to differentiate the reactivity of the two carbonyl groups, directing the reaction towards a single regioisomer.
-
Q3: My pyrazole intermediate is unstable and decomposes during workup or purification. What can I do to stabilize it?
A3: Many pyrazole intermediates, such as pyrazolones and certain substituted pyrazoles, can be sensitive to air, moisture, heat, or pH extremes.[5]
-
Stabilization Techniques:
-
Low-Temperature Workup: Perform all extractions and washes at low temperatures (e.g., in an ice bath) to minimize thermal decomposition.
-
Inert Atmosphere: If the intermediate is sensitive to air or moisture, conduct the workup and purification under an inert atmosphere of nitrogen or argon.
-
pH Control: Buffer the aqueous solutions used in the workup to a pH where the intermediate is most stable.
-
Protecting Groups: The use of protecting groups, such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), on the pyrazole nitrogen can enhance stability and aid in purification.[3][6] These groups can be removed later in the synthetic sequence.
-
Salt Formation: If the pyrazole intermediate is basic, it can be converted to a more stable salt (e.g., a hydrochloride or phosphate salt) by treatment with the corresponding acid.[7] These salts are often crystalline and easier to handle and purify by recrystallization.[7]
-
Q4: How can I effectively purify my pyrazole product from reaction byproducts?
A4: Purification of pyrazoles can be challenging due to the presence of closely related impurities.
-
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives.[6]
-
Single-Solvent Recrystallization: Ideal for when a single solvent provides good solubility at high temperatures and poor solubility at low temperatures.[8] Common solvents include ethanol, methanol, and ethyl acetate.[6]
-
Mixed-Solvent Recrystallization: Useful when no single solvent is ideal. A common approach is to dissolve the compound in a "good" solvent and then add an "anti-solvent" until turbidity is observed, followed by slow cooling.[6]
-
-
Column Chromatography: Silica gel chromatography can be used to separate pyrazoles from impurities with different polarities. To prevent issues with basic pyrazoles strongly adsorbing to the acidic silica gel, the silica can be deactivated with triethylamine.[9]
-
Acid-Base Extraction: For basic pyrazoles, an acid-base extraction can be a powerful purification tool to remove non-basic impurities.[10]
-
Quantitative Data on Intermediate Stability
The stability of reactive pyrazole intermediates is a critical factor in their successful synthesis and handling. The following tables summarize available quantitative data on the hydrolytic and thermal stability of selected pyrazole derivatives.
Table 1: Hydrolytic Stability of Pyrazole Derivatives
| Compound Class | Specific Derivative | Conditions | Half-life (t½) | Reference |
| Pyrazolyl Benzoic Acid Esters | Allosteric inhibitors of WNV NS2B-NS3 proteinase | pH 8 buffer | 1-2 hours | [5][11] |
| Pyrazole Amide | Amide derivative 17 | pH 8 buffer | 1.25 hours | [5] |
| Pyrazole Alkene | Alkene derivative 14 | pH 8 buffer | Highly stable | [5] |
| Pyrazole Amide | Amide derivative 15 | pH 8 buffer | Highly stable | [5] |
Table 2: Thermal Stability of Substituted Pyrazoles
| Compound Class | Specific Derivative | Decomposition Onset Temperature (°C) | Method | Reference |
| Pyrazolone Polymer | Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | 216.3 - 243.5 (depending on heating rate) | TGA | [12] |
| Thiazolyl-pyrazoline | Derivative 3a | Stable up to ~250 | TGA | [13] |
| Pyrazolone Derivatives | HL1-4 | ~150 - 300 | TGA | [4][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and handling of reactive pyrazole intermediates.
Protocol 1: Knorr Synthesis of a Pyrazolone Derivative [2][15]
This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.
-
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate (Caution: Toxic)
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Hot plate with stirring capabilities
-
TLC plates and chamber
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2]
-
Heat the reaction on a hot plate with stirring at approximately 100°C.[2]
-
After 1 hour, monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[2]
-
Turn off the heat and allow the reaction to cool slowly with rapid stirring for 30 minutes to induce crystallization.[2]
-
Collect the product by vacuum filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of cold water and allow it to air dry.
-
Protocol 2: Purification of a Pyrazole by Recrystallization [6][8]
This protocol outlines a general procedure for the single-solvent recrystallization of a crude pyrazole product.
-
Materials:
-
Crude pyrazole compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
-
-
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude pyrazole in various solvents at room temperature and with heating to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[6]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the pyrazole is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
-
Protocol 3: Handling of Air-Sensitive Pyrazole Precursors [17][18]
This protocol provides general guidelines for handling air-sensitive reagents, such as certain hydrazine derivatives, which may be used in pyrazole synthesis.
-
Materials:
-
Sure/Seal™ bottle of air-sensitive reagent
-
Dry, nitrogen-flushed glassware
-
Syringes and needles (oven-dried)
-
Septa
-
Inert gas source (nitrogen or argon) with a bubbler
-
-
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Syringe Preparation: Dry the syringe and needle in an oven. Flush the syringe with inert gas several times before use.[18]
-
Reagent Transfer:
-
Puncture the septum of the Sure/Seal™ bottle with the needle of the syringe.
-
Insert a second needle connected to an inert gas line to maintain a positive pressure of inert gas in the bottle.
-
Withdraw the desired volume of the reagent into the syringe.
-
Remove the syringe from the reagent bottle and immediately insert the needle into the septum of the reaction flask.
-
Slowly add the reagent to the reaction mixture.
-
-
Cleaning: Immediately after use, quench any residual reagent in the syringe and needle with a suitable quenching agent and then clean them thoroughly.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the handling and synthesis of pyrazole intermediates.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Caption: Decision workflow for stabilizing reactive pyrazole intermediates.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 2. benchchem.com [benchchem.com]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. benchchem.com [benchchem.com]
- 17. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 18. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Challenges in scaling up the production of 3-(1H-Pyrazol-1-YL)propanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 3-(1H-Pyrazol-1-YL)propanal.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the aza-Michael addition of pyrazole to acrolein.
Issue 1: Low or No Product Formation
-
Question: My reaction shows a low yield or no formation of this compound. What are the potential causes and how can I resolve this?
-
Answer: Low or no product formation in the aza-Michael addition can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Inadequate Catalyst: The choice and amount of catalyst are crucial. While the reaction can proceed without a catalyst, a base is often employed to deprotonate the pyrazole, increasing its nucleophilicity.
-
Solution: If using a weak base like triethylamine (Et3N) with insufficient results, consider a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs2CO3).[1] N-methylimidazole has also been shown to be an effective catalyst for aza-Michael additions of N-heterocycles.
-
-
Reaction Temperature: The reaction may be sensitive to temperature.
-
Solution: While some aza-Michael additions proceed at room temperature, gentle heating (e.g., to 40-70°C) can often improve the reaction rate and yield.[2] However, excessive heat can lead to side reactions and decomposition.
-
-
Solvent Effects: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or acetonitrile are generally effective. If solubility is an issue, consider solvent mixtures. In some cases, solvent-free conditions at elevated temperatures can be highly effective.[3]
-
-
Purity of Reactants: Impurities in pyrazole or acrolein can inhibit the reaction or lead to unwanted side products. Acrolein is particularly prone to polymerization.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled acrolein for best results.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products is a common challenge. Key potential side reactions include:
-
Polymerization of Acrolein: Acrolein readily polymerizes, especially in the presence of light, heat, or impurities.
-
Solution: Use freshly distilled acrolein containing a polymerization inhibitor (e.g., hydroquinone). Add the acrolein slowly to the reaction mixture to maintain a low concentration.
-
-
Bis-addition Product: A second molecule of acrolein can potentially react with the initial product, although this is less common for N-heterocycles compared to primary amines.
-
Solution: Use a stoichiometric excess of pyrazole to favor the mono-addition product.
-
-
Reaction at C4 of Pyrazole: While pyrazole typically undergoes N-alkylation in aza-Michael additions, electrophilic attack at the C4 position is a known reaction under certain conditions.
-
Solution: Employing basic conditions generally favors N-alkylation.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?
-
Answer: The purification of this compound can be challenging due to its polarity and potential instability.
-
Extraction: After quenching the reaction, an aqueous workup is typically performed. The product can be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing with brine can help remove water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying the product to a high degree.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. The polarity of the eluent can be adjusted based on TLC analysis.[4]
-
-
Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification, especially on a larger scale. However, care must be taken to avoid decomposition at high temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical yield for the synthesis of this compound?
-
A1: Yields for aza-Michael additions of pyrazoles can vary widely depending on the specific substrates and reaction conditions. While a specific yield for the reaction of pyrazole with acrolein is not extensively reported in readily available literature, yields for similar reactions with other α,β-unsaturated carbonyl compounds can range from moderate to excellent (up to 94%).[1][5] Optimization of the reaction conditions is key to achieving a high yield.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for pyrazole and a new, more polar spot for the product should be observed. The disappearance of the pyrazole spot indicates the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the formation of the product and the consumption of reactants.
-
-
Q3: What is the stability of this compound?
-
A3: Aldehydes can be susceptible to oxidation and polymerization. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0-8°C) to minimize degradation.
-
-
Q4: Are there any safety precautions I should be aware of?
-
A4: Acrolein is a highly toxic, flammable, and volatile lachrymator. All manipulations involving acrolein should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Pyrazole is also a hazardous substance. Consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
-
Data Presentation
Table 1: Influence of Catalyst on the Yield of Aza-Michael Adducts of Pyrazole (Representative Data)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 25 | 24 | No Product |
| 2 | Et3N (100) | THF | 25 | 24 | Trace |
| 3 | DBU (100) | THF | 25 | 24 | 31 |
| 4 | Cs2CO3 (100) | THF | 25 | 24 | 75 |
| 5 | N-methylimidazole (5) | DMSO | 70 | 2 | >90 |
Note: Data is representative of aza-Michael additions of pyrazoles to activated alkenes and may vary for the specific reaction with acrolein.[1][2]
Experimental Protocols
Key Experiment: Synthesis of this compound via Aza-Michael Addition
This protocol is a representative procedure based on general methods for aza-Michael additions of pyrazoles. Optimization may be required.
Materials:
-
Pyrazole
-
Acrolein (freshly distilled)
-
Cesium Carbonate (Cs2CO3) or N-methylimidazole
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of pyrazole (1.2 equivalents) in anhydrous THF (or DMSO) under an inert atmosphere (e.g., nitrogen), add the catalyst (e.g., Cs2CO3, 1.0 equivalent, or N-methylimidazole, 0.05 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add freshly distilled acrolein (1.0 equivalent) to the reaction mixture via a syringe pump over 30 minutes.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-70°C), monitoring the progress by TLC.
-
Upon completion (disappearance of pyrazole), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
References
- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. turkjps.org [turkjps.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Analytical techniques for assessing the purity of 3-(1H-Pyrazol-1-YL)propanal
Welcome to the technical support center for the analytical assessment of 3-(1H-Pyrazol-1-YL)propanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purity analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: The primary recommended techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.
Q2: What are the potential challenges when analyzing this compound?
A2: Due to the presence of a reactive aldehyde group, challenges may include on-column degradation, poor peak shape in chromatography, and instability of the compound during sample preparation and analysis.[1] Aldehydes can be prone to oxidation into carboxylic acids, which may appear as impurities.[2]
Q3: How can I improve the peak shape in the HPLC analysis of this polar compound?
A3: Poor peak shape, such as tailing, can result from secondary interactions with the stationary phase or issues with the mobile phase.[3] To improve peak shape, consider using a highly inert column, optimizing the mobile phase pH, or using a mobile phase with a sufficient organic modifier concentration to prevent ligand collapse in reversed-phase chromatography.[3]
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not always necessary but is a common strategy to improve the analysis of aldehydes.[4][5] For GC-MS, derivatization with agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can enhance volatility and sensitivity.[6] For HPLC, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can improve UV detection and chromatographic retention.[4][5]
Q5: Can I use qNMR to determine the absolute purity of my sample?
A5: Yes, quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][8] By using a certified internal standard, the purity of this compound can be accurately calculated.[9]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Product Yield | 1. Incorrect Mobile Phase Composition: The mobile phase may be too strong or too weak, causing the analyte to elute too quickly or not at all. 2. Column Degradation: The stationary phase may be compromised. 3. Detector Malfunction: The detector may not be set to the correct wavelength or may be malfunctioning. | 1. Verify the mobile phase preparation and composition. Try a gradient elution to find the optimal conditions. 2. Flush the column or replace it if necessary. 3. Check the detector settings, including the wavelength, and ensure the lamp is functioning correctly. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The analyte may be interacting with active sites on the column packing. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | 1. Use a column with end-capping or a different stationary phase. Add a competitor compound to the mobile phase to block active sites. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Multiple Unexpected Peaks | 1. Sample Degradation: The aldehyde may be degrading during sample preparation or on the column. 2. Presence of Impurities: The sample may contain impurities from the synthesis or storage. 3. Contaminated Mobile Phase or System: The solvent or HPLC system may be contaminated. | 1. Prepare samples fresh and consider derivatization to stabilize the aldehyde. Use a lower column temperature. 2. Use a higher resolution column or a different mobile phase to separate the impurities. Identify impurities using a mass spectrometer. 3. Flush the system with a strong solvent and use fresh, high-purity mobile phase. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak for Analyte | 1. Analyte Adsorption: The aldehyde may be adsorbing to active sites in the injector or column. 2. Thermal Degradation: The analyte may be degrading at high temperatures in the injector or column. 3. Incorrect Injection Parameters: The injection mode or temperature may not be optimal. | 1. Use a deactivated liner and column. Consider derivatization to make the analyte less polar. 2. Lower the injector and oven temperatures. 3. Optimize the injection mode (e.g., splitless for trace analysis) and temperature. |
| Poor Mass Spectral Quality | 1. Low Analyte Concentration: Insufficient analyte reaching the detector. 2. Ion Source Contamination: The ion source may be dirty, leading to poor ionization. 3. Inappropriate Ionization Energy: The electron ionization energy may not be optimal for the analyte. | 1. Inject a more concentrated sample or use a more sensitive detector. 2. Clean the ion source according to the manufacturer's instructions. 3. The standard 70 eV is usually sufficient, but in some cases, lower energy may reduce fragmentation and enhance the molecular ion. |
| Non-reproducible Retention Times | 1. Leaks in the GC System: Leaks in the carrier gas flow path can cause pressure fluctuations. 2. Column Bleed: The column may be degrading, leading to changes in retention. 3. Inconsistent Oven Temperature: The GC oven may not be maintaining a stable temperature. | 1. Perform a leak check of the system. 2. Condition the column or replace it if it is old. 3. Calibrate the oven temperature or have it serviced. |
Quantitative Data Summary
The following table summarizes typical analytical data for this compound. Note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Technique | Parameter | Typical Value |
| HPLC (Reversed-Phase) | Retention Time (t R ) | 3.5 - 7.0 min |
| Purity (by area %) | > 95% | |
| GC-MS | Retention Time (t R ) | 8.0 - 12.0 min |
| Molecular Ion (M+) | m/z 124 | |
| Key Fragment Ions | m/z 95, 68, 55, 41 | |
| ¹H NMR (CDCl₃, 400 MHz) | Aldehyde Proton (CHO) | δ 9.8 (t, 1H) |
| Pyrazole Protons | δ 7.5 (d, 1H), 7.4 (d, 1H), 6.2 (t, 1H) | |
| Methylene Protons (CH₂) | δ 4.3 (t, 2H), 3.0 (dt, 2H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl Carbon (C=O) | δ 200 |
| Pyrazole Carbons | δ 139, 128, 105 | |
| Methylene Carbons (CH₂) | δ 45, 42 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Protocol 2: GC-MS Method
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Protocol 3: Quantitative ¹H NMR (qNMR) Method
-
Internal Standard: Select a certified internal standard with a known purity that has a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Use a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of all protons.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. auroraprosci.com [auroraprosci.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-(1H-Pyrazol-1-YL)propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected spectroscopic characteristics of 3-(1H-Pyrazol-1-YL)propanal with the experimentally determined data for propanal. Due to the limited availability of published experimental spectra for this compound, this document serves as a predictive guide based on the well-established spectroscopic behavior of its constituent functional groups: a pyrazole ring and an aliphatic aldehyde. This comparison will aid researchers in the identification and characterization of this and similar molecules.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and experimental spectroscopic data for this compound and propanal, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| H-3' | ~7.5 | d | 1H | Pyrazole ring |
| H-5' | ~7.4 | d | 1H | Pyrazole ring |
| H-4' | ~6.2 | t | 1H | Pyrazole ring |
| H-3 | ~9.8 | t | 1H | Aldehyde |
| H-1 | ~4.3 | t | 2H | -N-CH₂- |
| H-2 | ~2.9 | dt | 2H | -CH₂-CHO |
| ¹³C NMR | Chemical Shift (δ) ppm (Predicted) | Assignment | ||
| C-3 | ~200 | Aldehyde C=O | ||
| C-3' | ~139 | Pyrazole ring | ||
| C-5' | ~128 | Pyrazole ring | ||
| C-4' | ~106 | Pyrazole ring | ||
| C-1 | ~50 | -N-CH₂- | ||
| C-2 | ~45 | -CH₂-CHO |
Experimental ¹H and ¹³C NMR Data for Propanal [1]
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| H-1 | 9.77 | t | 1H | Aldehyde |
| H-2 | 2.43 | dq | 2H | -CH₂- |
| H-3 | 1.12 | t | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| C-1 | 203.2 | Aldehyde C=O | ||
| C-2 | 37.3 | -CH₂- | ||
| C-3 | 6.04 | -CH₃ |
Infrared (IR) Spectroscopy
Expected IR Data for this compound
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3100-3000 | C-H stretch (pyrazole ring) |
| ~2900-2800 | C-H stretch (aliphatic) |
| ~2750-2700 | C-H stretch (aldehyde) |
| ~1725 | C=O stretch (aldehyde) |
| ~1550-1450 | C=N and C=C stretch (pyrazole ring) |
Experimental IR Data for Propanal [2][3]
| Wavenumber (cm⁻¹) | Functional Group |
| 2975-2845 | C-H stretch (alkyl) |
| 2880-2650 | C-H stretch (aldehyde) |
| 1740-1720 | C=O stretch (aldehyde) |
Mass Spectrometry (MS)
Expected Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion |
| 124 | [M]⁺ (Molecular Ion) |
| 95 | [M - CHO]⁺ |
| 68 | [Pyrazole]⁺ |
| 56 | [CH₂CH₂CHO]⁺ |
Experimental Mass Spectrometry Data for Propanal [4]
| m/z | Ion |
| 58 | [M]⁺ (Molecular Ion) |
| 57 | [M - H]⁺ |
| 29 | [CHO]⁺ or [C₂H₅]⁺ (Base Peak) |
| 28 | [C₂H₄]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 16 to 64 scans are acquired with a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled one-pulse sequence is employed. Due to the low natural abundance of ¹³C, a higher number of scans (1024 or more) is typically required. The spectral width is set to 0-220 ppm with a relaxation delay of 2 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected to obtain the final NMR spectrum.
Infrared (IR) Spectroscopy[7][8]
-
Sample Preparation (Liquid): For a liquid sample like propanal, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (Solid): For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is first recorded. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)[9][10]
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.
Visualizations
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of an organic compound.
Logical Relationships of Spectroscopic Signals for this compound
Caption: Predicted spectroscopic signals for the functional groups of this compound.
References
- 1. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Structural Validation of Novel 3-(1H-Pyrazol-1-YL)propanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4] The unambiguous structural elucidation of novel pyrazole derivatives, such as those based on the 3-(1H-pyrazol-1-yl)propanal core, is a critical prerequisite for advancing lead candidates. This guide provides a comparative overview of the essential analytical techniques for the structural validation of these compounds, offering experimental data from closely related analogs and detailing the methodologies involved.
The primary arsenal for structural determination includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography.[5][6] Increasingly, these experimental techniques are augmented by computational methods to resolve ambiguities and provide a deeper understanding of molecular properties.[7][8]
Comparison of Key Analytical Techniques for Structural Elucidation
The selection of an analytical technique is contingent on the sample's nature, the specific information required, and the research stage. The following sections compare the utility of X-ray crystallography, NMR, MS, and FTIR spectroscopy in the context of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide definitive information on the connectivity of atoms and the chemical environment of each nucleus.
Data Presentation: NMR Spectroscopic Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for pyrazole-containing propanal and propanamide derivatives, offering a baseline for comparison with novel analogs.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 3.04 (t, 2H, J=6.1 Hz, CH₂), 4.51 (t, 2H, J=6.1 Hz, CH₂), 6.25 (t, 1H, J=2.1 Hz, Py-H), 7.04-7.07 (m, 1H, Ph-H), 7.19 (t, 1H, J=8.0 Hz, Ph-H), 7.26-7.29 (m, 1H, Ph-H), 7.46 (d, 1H, J=2.3 Hz, Py-H), 7.57-7.64 (m, 2H, Ph-H and Py-H), 8.53 (brs, 1H, NH) | Not Provided | [9] |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 8.00–7.98 (m, 2H, o-Ph), 7.65–7.64 (m, 2H, H-4, pyrazole), 7.60–7.57 (m, 1H, p-Ph), 7.54–7.53 (m, 2H, H-5, pyrazole), 7.48–7.44 (m, 2H, m-Ph), 7.17 (t, J = 6.6 Hz, 1H, CH–CH₂), 6.28–6.26 (m, 2H, H-3, pyrazole), 4.39 (d, J = 6.6 Hz, 2H, CH–CH₂) | 194.7 (C=O), 140.3 (2C), 135.9, 133.7, 129.1 (2C), 128.7 (2C), 128.2 (2C), 106.6 (2C), 71.3, 42.2 | [10][11] |
Experimental Protocol: NMR Spectroscopy
A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to further confirm the structural assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For pyrazole derivatives, characteristic fragmentation often involves the loss of HCN or N₂ from the pyrazole ring.[12]
Data Presentation: Mass Spectrometry Data
| Compound | Ionization Method | m/z ([M+H]⁺) | Key Fragments | Reference |
| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | APCI | 250 | 252 ([M+2+H]⁺) | [9] |
| N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | APCI | 251 | 253 ([M+2+H]⁺) | [9] |
Experimental Protocol: Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements. The purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, key vibrational bands include the C=O stretch of the aldehyde, C=N and C=C stretching of the pyrazole ring, and N-H stretching if the pyrazole nitrogen is unsubstituted.
Data Presentation: FTIR Spectroscopic Data
| Compound | Key IR Bands (cm⁻¹) | Functional Group Assignment | Reference |
| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 3279, 1650, 1533 | N-H (amide), C=O (amide I), N-H bend (amide II) | [9] |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 1663, 1615-1570 | C=O (ketone), C=N, C=C (aromatic/heteroaromatic) | [10][11] |
| Pyrazole | ~1541, ~1436, ~1290 | νasym(COO⁻), νsym(COO⁻), C-N stretch | [13] |
Experimental Protocol: FTIR Spectroscopy
The FTIR spectrum is recorded using an FTIR spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum is collected over a range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] This technique yields accurate bond lengths, bond angles, and torsion angles, which are invaluable for confirming the absolute structure and stereochemistry.
Data Presentation: Crystallographic Data
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| A Pyrazole-Pyrazoline Hybrid | Triclinic | P-1 | C-Br: 1.89, C=O: 1.22, N-N: 1.38 | [5] |
| An Armed Pyrazole Derivative (L1) | Monoclinic | C2/c | N-H...N hydrogen bonds | [6] |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Orthorhombic | Pbca | C=O: 1.218(2), N-N: 1.353(2) | [10] |
Experimental Protocol: Single-Crystal X-ray Crystallography
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (often 100 K) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Mandatory Visualizations
Experimental Workflow for Structural Validation
Caption: Workflow for the structural validation of novel compounds.
Logical Relationships in Spectroscopic Data Analysis
Caption: Interrelation of data from different analytical techniques.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase cascade by a pyrazole derivative.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of pyrazole-based compounds, with 3-(1H-Pyrazol-1-YL)propanal as a reference structure. The information is supported by experimental data from various studies and includes detailed methodologies for key biological assays.
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] While this compound is primarily recognized as a versatile intermediate in the synthesis of more complex bioactive molecules, the broader family of pyrazole-containing compounds has demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This guide summarizes the available data to facilitate a comparative understanding of their biological profiles.
Anticancer Activity of Pyrazole Derivatives
Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines.[4] The mechanisms of action are diverse, often involving the inhibition of critical cellular targets such as protein kinases and tubulin.[4][5]
A novel pyrazole derivative, PTA-1, has shown potent cytotoxicity against a panel of human cancer cell lines, with a calculated selective cytotoxicity index greater than one, indicating its preferential activity against cancer cells over non-cancerous cells.[6] Another study highlighted a pyrazole derivative with promising activity against a human colon cancer cell line (HCT-116) with an IC50 value of 4.2 μM.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Polysubstituted pyrazole derivative (Compound 59) | HepG2 (Hepatocellular Carcinoma) | 2 | [4] |
| Indole-pyrazole derivatives (Compounds 33 and 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | [4] |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast Cancer) | 0.25 | [4] |
| Pyrazole derivative | HCT-116 (Colon Cancer) | 4.2 | |
| Pyrazole-thiazolidinone derivative (4a) | Lung Cancer Cell Line | Moderate inhibition at 31.01% | |
| Pyrazole-thiazole hybrids (10) | Various bacteria | MIC/MBC: 1.9/7.8 to 3.9/7.8 µg/mL | |
| Pyrazole derivative (PTA-1) | CCRF-CEM | Potent (from library screen) | [6] |
Antimicrobial Activity of Pyrazole Derivatives
The pyrazole nucleus is a key component in a variety of compounds exhibiting significant antimicrobial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
One study reported a series of pyrazole derivatives where specific compounds demonstrated high activity. For instance, compound 3 was highly effective against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with the same MIC.[3] Another compound, 2, showed potent antifungal activity against Aspergillus niger with an MIC of 1 μg/mL.[3]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative (Compound 3) | Escherichia coli | 0.25 | [3] |
| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | 0.25 | [3] |
| Pyrazole derivative (Compound 2) | Aspergillus niger | 1 | [3] |
| Thiazolo-pyrazole derivatives | MRSA | 4 | |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | < 1 (MBC) |
Anti-inflammatory and Enzyme Inhibitory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase (COX) enzymes.[1] Additionally, certain pyrazoles have been investigated for their ability to inhibit other enzymes, such as xanthine oxidase and acetylcholinesterase (AChE).
A study on 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, which are structurally related to this compound, demonstrated weak to moderate inhibitory activity against AChE. For instance, N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide showed 65.56% inhibition at a concentration of 300 µM.[4]
| Compound/Derivative Class | Target/Assay | Activity | Reference |
| Polysubstituted pyrazole derivatives (144-146) | COX-2 | IC50: 0.034–0.052 µM | [1] |
| Pyrazole derivatives (125a, 125b) | COX-2 | Selectivity Index: 8.22 and 9.31 | [1] |
| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | Acetylcholinesterase | 65.56% inhibition at 300 µM | [4] |
| Pyrazolyl analogue containing a pyridine nucleus | Xanthine Oxidase | IC50: 0.83 µM |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for comparative purposes.
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The pyrazole derivatives are dissolved in DMSO and serially diluted in culture medium. The old medium is removed from the wells, and 100 µL of the compound dilutions are added. Vehicle-only wells serve as a negative control.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Agar Disk Diffusion Method for Antimicrobial Activity
This method is used to determine the susceptibility of microorganisms to the synthesized pyrazole compounds.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test pyrazole compound. The disks are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of the pyrazole derivatives.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test pyrazole compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the animals. The control group receives the vehicle only.
-
Induction of Edema: After a specified time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(1H-Pyrazol-1-YL)propanal and Other Heterocyclic Aldehydes in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 3-(1H-Pyrazol-1-YL)propanal is a versatile intermediate gaining prominence. This guide provides an objective comparison of its performance in key synthetic transformations against other widely used heterocyclic aldehydes: furfural, 2-thiophenecarboxaldehyde, and 2-pyridinecarboxaldehyde. The comparative analysis is supported by experimental data, detailed protocols, and visual representations of reaction pathways to aid researchers in selecting the optimal building block for their synthetic endeavors.
Introduction to Heterocyclic Aldehydes
Heterocyclic aldehydes are characterized by a formyl group attached to a heterocyclic ring system. The nature of the heteroatom(s) and the electronic properties of the ring significantly influence the reactivity of the aldehyde functionality.
-
This compound: This aldehyde features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The pyrazole moiety is a well-established pharmacophore found in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] The propylene linker between the pyrazole ring and the aldehyde group can influence its reactivity and conformational flexibility.
-
Furfural: Derived from biomass, furfural is a five-membered heterocyclic aldehyde containing an oxygen atom. Its aromatic character and the electron-withdrawing nature of the oxygen atom impact the reactivity of the aldehyde group.
-
2-Thiophenecarboxaldehyde: This aldehyde contains a sulfur atom within its five-membered aromatic ring. The thiophene ring is considered a bioisostere of the benzene ring and is a common scaffold in medicinal chemistry.
-
2-Pyridinecarboxaldehyde: Featuring a six-membered aromatic ring with one nitrogen atom, 2-pyridinecarboxaldehyde's reactivity is influenced by the electron-withdrawing nature of the nitrogen, which can also act as a basic site or a ligand for metal catalysts.
Comparative Performance in Key Synthetic Reactions
The utility of these aldehydes is best assessed through their performance in fundamental carbon-carbon bond-forming reactions, such as the Knoevenagel condensation, Wittig reaction, and Grignard reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is pivotal for synthesizing a wide array of substituted alkenes.
Table 1: Comparative Yields in Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%), EtOH:H₂O (1:1), Reflux | 10 min | 92 | [2][3] |
| Furfural | Malononitrile | Chitosan (10 wt%), Mechanochemistry | 20 min | ~95 | [4] |
| Furfural | Acetylacetone | Sodium Alginate, 100 °C | 1 h | 86.47 | [5] |
| 2-Thiophenecarboxaldehyde | Nitromethane | β-Alanine, Microwave | Not Specified | High | [6] |
| 2-Pyridinecarboxaldehyde | Malononitrile | Catalyst-free, H₂O:EtOH (1:1), RT | 30 min | 95 | [7] |
Observations:
Pyrazole aldehydes demonstrate high reactivity in the Knoevenagel condensation, affording excellent yields in short reaction times, particularly under mild, aqueous conditions.[2][3] Furfural also provides high yields, especially with sustainable methods like mechanochemistry.[4] 2-Pyridinecarboxaldehyde exhibits remarkable reactivity, proceeding to high yields even without a catalyst in an aqueous ethanol mixture.[7] The choice of catalyst and reaction conditions, such as microwave irradiation, can significantly enhance the efficiency of these condensations for all heterocyclic aldehydes.[1][8][9][10][11]
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. Its reliability and stereochemical control make it a favored method in organic synthesis.
Table 2: Comparative Yields in the Wittig Reaction
| Aldehyde | Wittig Reagent | Base/Solvent | Reaction Time | Yield (%) | Reference |
| Heterocyclic Aldehydes (general) | Stabilized Ylides | DIPEA | Not Specified | 60-96 | [12] |
| Furfural | Methylenetriphenylphosphorane | NaNH₂ / THF | Not Specified | 62 | [13] |
| Benzaldehyde (for comparison) | (Carbethoxymethylene)triphenylphosphorane | Not Specified / DCM | 2 h | 78 (E), 6 (Z) | [14] |
Observations:
The Wittig reaction is broadly applicable to heterocyclic aldehydes, providing good to excellent yields of the corresponding alkenes.[12] The stereoselectivity of the reaction is highly dependent on the nature of the ylide used, with stabilized ylides generally favoring the (E)-isomer. While specific comparative data for this compound is limited, the general success with other heterocyclic aldehydes suggests its suitability for this transformation. The reaction tolerates a variety of functional groups, making it a versatile tool in complex molecule synthesis.[13]
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, yielding an alcohol. This reaction is fundamental for creating new carbon-carbon bonds and introducing structural complexity.
Table 3: Comparative Yields in the Grignard Reaction
| Aldehyde | Grignard Reagent | Solvent | Work-up | Yield (%) | Reference |
| Furfural | Methylmagnesium Bromide | Anhydrous Diethyl Ether | Aqueous | Not Specified | [15] |
| Furfural | Allylmagnesium Chloride | Diethyl Ether | Hydrolysis | Not Specified | [16] |
| Furfural | Various | Anhydrous Diethyl Ether or THF | Hydrolysis | High | [17] |
Observations:
Experimental Protocols
General Protocol for Knoevenagel Condensation of Pyrazole Aldehydes
In a 50 mL round-bottom flask, pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) are taken in a 10 mL water-ethanol (1:1) mixture and stirred for 3-5 minutes. To this mixture, ammonium carbonate (20 mol%) is added. The resulting reaction mixture is stirred for 10 minutes at reflux temperature, and the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with water, and dried.[2][3]
General Protocol for Wittig Reaction
To a cold (0 °C), stirred suspension of the appropriate phosphonium salt (1.5 equiv) in anhydrous THF, a solution of a strong base such as n-butyllithium or sodium bis(trimethylsilyl)amide (NaHMDS) (1.4 equiv) is added via syringe. The resulting suspension is stirred for 1 hour at 0 °C to form the ylide. The reaction mixture is then cooled to a lower temperature (e.g., -15 °C or -78 °C), and the heterocyclic aldehyde (1.0 equiv) is added. The reaction is stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Grignard Reaction
All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings (1.2 equiv) are placed in a flask equipped with a reflux condenser and a dropping funnel. A small amount of the alkyl or aryl halide (1.1 equiv) dissolved in anhydrous diethyl ether or THF is added to initiate the reaction (a crystal of iodine can be added as an initiator). Once the reaction starts, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes. The solution of the heterocyclic aldehyde (1.0 equiv) in the same anhydrous solvent is then added dropwise to the Grignard reagent, usually at 0 °C. The reaction mixture is stirred until the starting aldehyde is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude alcohol is purified by column chromatography.
Role in Signaling Pathways
Pyrazole-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active molecules. They are known to modulate the activity of various enzymes and receptors by acting as inhibitors or agonists. For instance, several pyrazole derivatives have been developed as potent inhibitors of key signaling proteins involved in cancer and inflammation, such as MAP kinases and Bruton's tyrosine kinase (BTK).
Caption: Pyrazole derivatives as inhibitors of cellular signaling pathways.
Conclusion
This compound stands as a valuable and versatile heterocyclic aldehyde in the synthetic chemist's toolkit. Its performance in key C-C bond-forming reactions is comparable, and in some cases superior, to other common heterocyclic aldehydes like furfural, 2-thiophenecarboxaldehyde, and 2-pyridinecarboxaldehyde. The pyrazole moiety imparts unique electronic and steric properties, and its presence in numerous bioactive molecules underscores the potential of its derivatives in drug discovery. The choice between these aldehydes will ultimately depend on the specific synthetic target, desired biological activity, and reaction conditions. This guide provides a foundational framework and practical protocols to assist researchers in making informed decisions for their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane | Scientific.Net [scientific.net]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. EP0037588B1 - Method of preparing furfuryl alcohols - Google Patents [patents.google.com]
- 17. CN101125840A - Grignard reagent synthesis reaction solvent in maltol production - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro Anticancer Activity of Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties. While a wide array of pyrazole derivatives have been synthesized and evaluated, this guide focuses on a comparative analysis of the in vitro anticancer screening of various substituted pyrazole derivatives, providing insights into their efficacy and mechanisms of action against several cancer cell lines. Due to the limited availability of specific data on 3-(1H-Pyrazol-1-YL)propanal derivatives, this guide will focus on other well-studied classes of pyrazole compounds to illustrate the comparative analysis requested.
Data Summary of Anticancer Activity
The in vitro cytotoxic activity of various pyrazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of representative pyrazole derivatives from different studies, showcasing their activity spectrum.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [1] |
| L3 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | [1] |
| 6b | Diphenyl pyrazole-chalcone | HNO-97 (Head and Neck) | 10 | [2] |
| 6d | Diphenyl pyrazole-chalcone | HNO-97 (Head and Neck) | 10.56 | [2] |
| 3f | 1,3,5-trisubstituted pyrazoline | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [3] |
| 7d | 1-aryl-1H-pyrazole-fused curcumin analogue | MDA-MB-231 (Breast) | 2.43 - 7.84 | [4] |
| 7h | 1-aryl-1H-pyrazole-fused curcumin analogue | MDA-MB-231 (Breast) | 2.43 - 7.84 | [4] |
| 10c | 1-aryl-1H-pyrazole-fused curcumin analogue | HepG2 (Liver) | 4.98 - 14.65 | [4] |
| 12d | Novel pyrazole derivative | A2780 (Ovarian) | Not specified, but active | [5] |
| 3i | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | PC-3 (Prostate) | 1.24 | [6] |
| R8, R13, R10 | Pyrazole-naphthalene | MCF-7 (Breast) | up to 3.2 µg/ml | [7] |
| 22, 23 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [8] |
| PTA-1 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | MDA-MB-231 (Breast) | Low micromolar | [9] |
| 8k, 8l | Quinazoline-based thiazole scaffold | A431 (Skin), HUVEC (Normal) | 0.11, 0.26 (A431); 5.01, 5.24 (HUVEC) | [10] |
| 5 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | HepG2 (Liver), MCF-7 (Breast) | 13.14 (HepG2), 8.03 (MCF-7) | [11] |
Experimental Protocols
The evaluation of the anticancer potential of these pyrazole derivatives involves a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments commonly cited in the literature.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin) are included.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours to allow for formazan crystal formation.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[1]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cells are treated with the test compounds at their IC50 concentrations for a defined period.
-
Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for about 15 minutes.
-
The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified.[3][11]
-
3. Cell Cycle Analysis
-
Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Cells are treated with the pyrazole derivatives for a specific duration.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed with PBS and incubated with RNase A to degrade RNA.
-
Propidium iodide is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[3][5]
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel pyrazole derivatives for their anticancer activity.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 3-(1H-Pyrazol-1-yl)propanal Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(1H-pyrazol-1-yl)propanal analogs and closely related derivatives. Due to the limited availability of extensive SAR studies on this compound analogs specifically, this guide focuses on a comprehensive analysis of structurally similar 3-(1H-pyrazol-1-yl)propanamide analogs. These compounds serve as valuable surrogates for understanding the impact of structural modifications on biological activity. The data presented herein is intended to inform the rational design of novel therapeutic agents based on the pyrazole scaffold.
Introduction to Pyrazole-Containing Compounds
Pyrazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[2] Numerous pyrazole-containing drugs have been approved for various clinical conditions, highlighting the therapeutic potential of this scaffold.[2] This guide will delve into the specific structure-activity relationships of propanal and propanamide derivatives of 1H-pyrazole, with a focus on their potential as anticancer agents.
Structure-Activity Relationship (SAR) Analysis of Pyrazol-1-yl-propanamide Analogs
A key study in this area investigated a series of aryl pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of enzalutamide-resistant prostate cancer.[3] The general structure of these analogs is depicted below.
General Structure of Pyrazol-1-yl-propanamide Analogs
Caption: General pharmacophore of nonsteroidal antiandrogens.
The study systematically explored modifications on both the pyrazole ring (B-ring) and the aryl group (A-ring) to understand their impact on androgen receptor (AR) inhibitory activity.
Modifications on the Pyrazole Ring (B-Ring)
Substitutions on the pyrazole ring were found to significantly influence the AR inhibitory potency. The following table summarizes the key findings.
| Compound ID | Pyrazole Substitution (R) | IC50 (µM) for AR Inhibition | Reference |
| 16a | 4-H | 1.442 | [3] |
| 10 | 4-F | 0.199 | [3] |
| 16b | 3-F | 0.220 | [3] |
| 16c | 4-Cl | 0.136 | [3] |
| 16d | 4-Br | 0.427 | [3] |
| 16e | 4-I | 2.038 | [3] |
| 16g | 4-CF3 | >10 | [3] |
| 16h | 3-CF3 | >10 | [3] |
| 16l | 4-OCH3 | Low Potency | [3] |
| 16m | 4-Phenyl | 0.213 | [3] |
| 16n | 3-Phenyl | 0.322 | [3] |
| 16o | 4-(4-Fluorophenyl) | 0.128 | [3] |
| 16p | 3-(4-Fluorophenyl) | 0.283 | [3] |
Key SAR Observations for Pyrazole Ring Modifications:
-
Halogen Substitution: Introducing a halogen at the 4-position of the pyrazole ring generally increased AR inhibitory activity compared to the unsubstituted analog (16a). The potency order for halogens at the 4-position was Cl > F > Br > I.[3]
-
Positional Isomers: For fluorine, trifluoromethyl, phenyl, and 4-fluorophenyl substituents, the 4-substituted analogs consistently showed more potent AR inhibitory activity than their 3-substituted counterparts.[3]
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups like methoxy (16l) and amino (16t, which showed agonist activity) on the pyrazole ring led to low or no inhibitory activity.[3] In contrast, electron-withdrawing groups like halogens were generally favorable.
-
Bulky Substituents: While a phenyl group at the 4-position (16m) was well-tolerated, a trifluoromethyl group (16g) resulted in a loss of activity, suggesting a potential steric hindrance effect.
Modifications on the Aryl Group (A-Ring)
While the primary focus of the cited study was on the pyrazole B-ring, the nature of the A-ring is also crucial for activity in this class of compounds. The A-ring typically consists of a substituted phenyl group that interacts with the ligand-binding domain of the target receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Pyrazole analog stock solution (e.g., 10-50 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). A vehicle control (medium with DMSO) must be included.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Enzyme Inhibition Assay
Enzyme inhibition assays are crucial for determining the potency of compounds against specific molecular targets. The following is a general protocol for a colorimetric enzyme inhibition assay.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Buffer solution
-
Pyrazole analog stock solution
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the enzyme in the appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the pyrazole analog to the wells of a 96-well plate. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate at a specific temperature for a set period.
-
Signal Detection: Measure the product formation using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the pyrazole analog and determine the IC50 value.
Signaling Pathways
Pyrazole derivatives have been shown to exert their anticancer effects through various signaling pathways. A common mechanism involves the induction of apoptosis (programmed cell death).
Simplified Apoptosis Signaling Pathway
Caption: Simplified signaling pathway for apoptosis induction.
Many anticancer agents, including pyrazole derivatives, can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax. This leads to the activation of executioner caspases, such as caspase-3, which ultimately results in cell death.[4][5]
Conclusion
The structure-activity relationship of 3-(1H-pyrazol-1-yl)propanamide analogs reveals that substitutions on the pyrazole ring are critical for their biological activity, particularly as androgen receptor inhibitors. Halogenation at the 4-position of the pyrazole ring is generally favorable for potency. The experimental protocols provided herein offer a foundation for the in vitro evaluation of novel pyrazole derivatives. Further investigation into the specific SAR of this compound analogs is warranted to fully elucidate their therapeutic potential. The insights from the closely related propanamide series provide a strong starting point for the design of new and more potent analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Comparative Evaluation of Synthetic Routes to Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The introduction of a formyl group onto the pyrazole ring provides a versatile handle for further molecular elaboration, making the synthesis of pyrazole aldehydes a critical step in the development of new therapeutic agents. This guide provides a comparative evaluation of common synthetic routes to pyrazole aldehydes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Methodologies
Several methods are prominently used for the formylation of pyrazoles. The most common and versatile of these is the Vilsmeier-Haack reaction. Other notable methods include the Duff reaction and the oxidation of pyrazolyl-methanols. Each of these routes offers distinct advantages and is suited to different substrate profiles and laboratory constraints.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[3] The reaction generally proceeds with good yields and regioselectivity, favoring formylation at the C4 position of the pyrazole ring.[3][4]
Duff Reaction
The Duff reaction offers an alternative route for the formylation of activated aromatic compounds, including certain pyrazole derivatives.[5] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid.[5] While generally less efficient than the Vilsmeier-Haack reaction, the Duff reaction provides a viable option, particularly when avoiding the use of phosphorus oxychloride is desirable.[5][6]
Oxidation of Pyrazolyl-Methanol
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the preparation of pyrazole aldehydes, this involves the oxidation of a corresponding pyrazolyl-methanol. A variety of oxidizing agents can be employed for this purpose.[4][7] This method is particularly useful when the corresponding pyrazolyl-methanol is readily accessible.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to pyrazole aldehydes, providing a clear comparison of their performance based on reported experimental results.
| Synthetic Route | Reagents | Substrate Example | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | DMF, POCl₃ | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 120 | 2 | 55 | [8] |
| DMF, POCl₃ | 1,3-Dialkyl-5-chloro-1H-pyrazoles | 120 | 1-2.5 | 65-95 | [8] | |
| DMF, POCl₃ | 1-Aryl-3-aryl-5-chloro-1H-pyrazoles | 120 | 4-12 | 45-80 | [8] | |
| Duff Reaction | HMTA, TFA | 1-Phenyl-1H-pyrazoles | Reflux | 2-6 | 60-85 | [5] |
| Oxidation | FeCl₃·6H₂O | (1,3-Diaryl-1H-pyrazol-4-yl)methanol | RT | 24 | 50-85 | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-chloro-1H-pyrazoles[8]
-
To a stirred solution of the 1,3-disubstituted-5-chloro-1H-pyrazole (2.00 mmol) in anhydrous DMF (5-fold excess), phosphorus oxychloride (POCl₃, 2 to 4-fold excess) is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to 120 °C and stirred for the time specified for the particular substrate (typically 1-12 hours), with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to afford the desired 5-chloro-1H-pyrazole-4-carbaldehyde.
Protocol 2: Duff Reaction of 1-Phenyl-1H-pyrazoles[5]
-
To a solution of the 1-phenyl-1H-pyrazole derivative (1 eq.) in trifluoroacetic acid, hexamethylenetetramine (HMTA, 4 eq.) is added portion-wise.
-
The reaction mixture is heated to reflux and stirred for 2-6 hours.
-
After cooling to room temperature, the mixture is poured into ice water.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 3: Oxidation of (1,3-Diaryl-1H-pyrazol-4-yl)methanol[4]
-
A solution of the (1,3-diaryl-1H-pyrazol-4-yl)methanol in a suitable solvent (e.g., dichloromethane) is prepared.
-
To this solution, an oxidizing agent such as FeCl₃·6H₂O is added.
-
The reaction mixture is stirred at room temperature for approximately 24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The resulting crude aldehyde is purified by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the described synthetic routes to pyrazole aldehydes.
Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.
Caption: General workflow for the Duff reaction for pyrazole formylation.
Caption: General scheme for the oxidation of pyrazolyl-methanols.
Conclusion
The choice of synthetic route to pyrazole aldehydes is contingent upon several factors, including the nature of the pyrazole substrate, the desired scale of the reaction, and the availability and handling considerations of the reagents. The Vilsmeier-Haack reaction stands out as a robust and high-yielding method for a wide range of pyrazole derivatives. The Duff reaction, while typically providing lower yields, offers a milder alternative. The oxidation of pyrazolyl-methanols is a straightforward approach, provided the precursor alcohol is readily available. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these valuable intermediates in drug discovery and development.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Antimicrobial Potential of 3-(1H-Pyrazol-1-YL)propanal Derivatives: A Comparative Analysis
For Immediate Release
In the global effort to combat the growing threat of antimicrobial resistance, researchers are increasingly turning their attention to novel chemical scaffolds with the potential to yield new and effective therapeutic agents. Among these, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial performance of 3-(1H-Pyrazol-1-YL)propanal derivatives against established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison: Pyrazole Derivatives vs. Standard Antimicrobials
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance required to inhibit the visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent.
While specific data for a comprehensive set of this compound derivatives is an active area of research, the broader class of pyrazole derivatives has demonstrated significant antimicrobial activity. The following tables summarize the MIC values of various reported pyrazole derivatives against common bacterial and fungal pathogens, juxtaposed with the performance of standard antibiotics such as Ciprofloxacin and Chloramphenicol. This comparative data highlights the potential of the pyrazole scaffold as a source of new antimicrobial drugs.[1][2]
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Pyrazole Derivative A | 2 | 8 | [1] |
| Pyrazole Derivative B | 4 | 16 | [1] |
| Pyrazole Derivative C | 0.25 | 0.5 | [2] |
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 1.0 | [2] |
| Chloramphenicol | 2 - 8 | 2 - 8 | [3] |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| Pyrazole Derivative D | 16 | 32 | [4] |
| Pyrazole Derivative E | 8 | 16 | [4] |
| Clotrimazole | 0.12 - 1.0 | 0.25 - 2.0 | [3] |
Experimental Protocols: A Closer Look at the Methodology
The determination of antimicrobial activity is conducted through standardized laboratory procedures. The two most common methods employed in the cited studies are the Broth Microdilution method and the Agar Well Diffusion method.
Broth Microdilution Method for MIC Determination
This technique is a quantitative method used to determine the minimum inhibitory concentration of an antimicrobial agent.[5][6][7][8][9]
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well in a row is filled with a sterile broth medium.
-
Serial Dilution: The test compound (e.g., a this compound derivative) is serially diluted across the wells of a single row, creating a gradient of concentrations. A positive control (broth with microorganism, no compound) and a negative control (broth only) are also included.
-
Inoculation: A standardized suspension of the target microorganism is added to each well (except the negative control).
-
Incubation: The plate is incubated under optimal conditions for microbial growth (typically 18-24 hours at 37°C for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[10]
-
Agar Plate Preparation: A sterile nutrient agar is poured into a petri dish and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation and Sample Addition: Wells are aseptically punched into the agar, and a specific volume of the test compound solution is added to each well. A control with the solvent and a standard antibiotic are also included.
-
Incubation: The plate is incubated under conditions suitable for microbial growth.
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Workflow
To provide a clear understanding of the experimental process for determining the Minimum Inhibitory Concentration (MIC), the following diagram illustrates the key steps involved in the broth microdilution method.
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathways and Logical Relationships
The antimicrobial mechanism of action for many pyrazole derivatives is an area of active investigation. For some antibacterial pyrazoles, a proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. By binding to and inhibiting these enzymes, the pyrazole derivatives can disrupt critical cellular processes, leading to bacterial cell death. The following diagram illustrates this logical relationship.
Caption: Proposed mechanism of action for some antibacterial pyrazole derivatives.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
Benchmarking the Inhibitory Potency of 3-(1H-Pyrazol-1-YL)propanal-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of a series of 3-(1H-Pyrazol-1-YL)propanal-based compounds, specifically focusing on N-propananilide derivatives, against acetylcholinesterase (AChE). The data presented herein is based on published experimental findings and aims to offer an objective comparison with other relevant pyrazole-based inhibitors. Detailed experimental protocols and visualizations of key pathways are included to support further research and development in this area.
Comparative Inhibitory Activity
The inhibitory potential of novel 3-(1H-pyrazol-1-yl)-N-propananilide derivatives has been evaluated against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. The following table summarizes the percentage of AChE inhibition at two different concentrations for a selection of these compounds. For comparative context, data on other pyrazole derivatives with different biological targets are also presented.
Table 1: Inhibitory Potency of 3-(1H-Pyrazol-1-yl)-N-propananilide Derivatives against Acetylcholinesterase (AChE) [1]
| Compound ID | Substituent on Phenyl Ring | % Inhibition at 30 µM | % Inhibition at 300 µM |
| 1 | 2-chloro | 15.25 ± 1.15 | 68.5 ± 2.14 |
| 2 | 3-chloro | 18.72 ± 1.54 | 72.8 ± 1.89 |
| 3 | 4-chloro | 13.62 ± 0.98 | 64.4 ± 2.51 |
| 4 | 2-methoxy | 22.14 ± 1.27 | 75.3 ± 2.03 |
| 5 | 3-methoxy | 25.88 ± 1.46 | 78.9 ± 1.77 |
| 7 | 2-methyl | 28.45 ± 1.33 | 82.1 ± 1.54 |
| 10 | 4-methyl | 27.91 ± 1.62 | 81.5 ± 1.96 |
| 11 | 3,4-dimethyl | 26.33 ± 1.19 | 80.4 ± 2.28 |
Data represents mean ± standard deviation.
Table 2: Comparative Inhibitory Potency of Other Pyrazole-Based Compounds
| Compound Class | Target | Key Compound(s) | IC50 Value(s) | Reference |
| Pyrazol-3-propanoic acid derivatives | Leukotriene Biosynthesis (Neutrophils) | Compounds 15, 27-30, 32-37, 41, 42 | 1.6 - 3.5 µM | [2] |
| Pyrazol-3-propanoic acid derivatives | Cyclooxygenase-1 (COX-1) | Compounds 32, 35, 42, 43, 44 | 0.014 - 2.5 µM | [2] |
| Aryl Pyrazol-1-yl-propanamides | Androgen Receptor (AR) | Compound 26a | Induces 80% tumor growth inhibition | [3] |
Experimental Protocols
Synthesis of 3-(1H-Pyrazol-1-yl)-N-propananilide Derivatives[1]
A solution of 3-(1H-pyrazol-1-yl)propanoic acid (1 equivalent) in thionyl chloride (5 mL) was refluxed for 2 hours. The excess thionyl chloride was removed under reduced pressure. The resulting acid chloride was dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a stirred solution of the appropriate aniline derivative (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (20 mL) at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.[1]
Acetylcholinesterase (AChE) Inhibition Assay[1]
The AChE inhibitory activity was determined using a modified Ellman's colorimetric method. The assay was performed in a 96-well plate. Each well contained 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 0.1 M phosphate buffer (pH 8.0). 25 µL of the test compound solution (at 30 µM and 300 µM) was added to the wells. The absorbance was measured at 412 nm every 15 seconds for 1 minute. Then, 25 µL of 0.22 U/mL of acetylcholinesterase from electric eel was added, and the absorbance was measured again every 15 seconds for 5 minutes. The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the blank (containing all components except the inhibitor). Galantamine was used as the standard drug.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the experimental workflow for the synthesis of the target compounds and a relevant signaling pathway where these compounds may exert neuroprotective effects.
Caption: Synthetic workflow for 3-(1H-Pyrazol-1-yl)-N-propananilide derivatives.
Caption: Proposed neuroprotective mechanism via inhibition of apoptotic pathway.[1]
References
- 1. turkjps.org [turkjps.org]
- 2. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of 3-(1H-Pyrazol-1-YL)propanal Derivatives: A Guide to Cross-Reactivity Profiling
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug candidates is paramount to ensuring safety and efficacy. This guide focuses on the cross-reactivity profiling of drugs derived from the versatile chemical intermediate, 3-(1H-Pyrazol-1-YL)propanal. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.[1]
While specific drugs synthesized directly from this compound are not extensively detailed in publicly accessible literature, the broader class of pyrazole-containing drugs offers significant insights into potential cross-reactivity profiles. The pyrazole nucleus is a common feature in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.
Understanding the Pyrazole Scaffold and Cross-Reactivity
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its chemical properties allow for diverse substitutions, leading to a wide array of pharmacologically active molecules. However, this structural similarity across different pyrazole-based drugs can also be a source of off-target effects or cross-reactivity.
To rigorously assess the cross-reactivity of a novel drug candidate derived from this compound, a systematic approach involving a battery of in vitro and in vivo assays is essential. Below are key experimental protocols and considerations for building a comprehensive cross-reactivity profile.
Key Experimental Protocols for Cross-Reactivity Profiling
A multi-faceted approach is necessary to thoroughly investigate the potential for off-target interactions. The following table outlines critical experiments, their purpose, and a summary of the methodologies.
| Experiment | Purpose | Brief Methodology |
| Kinase Profiling | To assess off-target activity against a broad panel of protein kinases, which are common targets for pyrazole-containing drugs. | The test compound is incubated with a large, commercially available panel of recombinant kinases (e.g., >400 kinases). Kinase activity is measured, typically via radiometric assay (e.g., ³³P-ATP incorporation) or fluorescence-based methods, in the presence and absence of the test compound. The percentage of inhibition at one or more concentrations is determined. |
| Receptor Binding Assays | To identify potential interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. | The test compound is competed against a radiolabeled ligand known to bind to a specific receptor in a membrane preparation. The amount of radioligand displaced by the test compound is measured to determine the binding affinity (Ki). This is performed across a broad panel of receptors. |
| Cell-Based Phenotypic Screens | To evaluate the compound's effect on various cellular pathways and identify unexpected biological activities in a more physiological context. | A panel of engineered cell lines, each reporting on a specific signaling pathway (e.g., NF-κB, Wnt, MAPK), is treated with the test compound. Changes in reporter gene expression (e.g., luciferase, β-galactosidase) are quantified to identify pathway modulation. |
| CYP450 Inhibition/Induction Assays | To determine the potential for drug-drug interactions by assessing the compound's effect on major cytochrome P450 enzymes. | Inhibition: The test compound is incubated with human liver microsomes and a specific CYP450 substrate. The formation of the substrate's metabolite is measured to determine the IC50 value. Induction: Primary human hepatocytes are treated with the test compound, and changes in CYP450 mRNA and enzyme activity levels are measured. |
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental workflows and biological pathways are crucial for understanding the complex relationships in drug discovery.
Conclusion
While the specific cross-reactivity profiles of drugs derived directly from this compound require empirical determination for each new chemical entity, the established methodologies for profiling pyrazole-containing compounds provide a robust framework for investigation. By employing a comprehensive suite of in vitro assays, researchers can effectively identify and characterize off-target interactions, thereby mitigating risks and accelerating the development of safer and more effective therapeutics. A thorough understanding of the potential for cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
References
Safety Operating Guide
Proper Disposal of 3-(1H-Pyrazol-1-YL)propanal: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 3-(1H-Pyrazol-1-YL)propanal, a compound utilized in various research and development applications.
Hazard Identification and Classification
Based on available data for related substances, this compound is anticipated to be:
-
Harmful if swallowed. [1]
-
A cause of skin irritation. [1]
-
A cause of serious eye irritation. [1]
-
Potentially causing respiratory irritation. [1]
Therefore, all waste containing this compound must be managed through the designated hazardous waste program of your institution's Environmental Health and Safety (EHS) department.[2] Under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer. [2][3]
Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal process, the following personal protective equipment (PPE) must be worn:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[1]
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If handling the material outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in safe laboratory practice.[4][5]
-
Waste Stream: this compound waste should be collected in a designated "Hazardous Waste" container.
-
Container Type: Use a chemically compatible and leak-proof container.[3] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] Chemical formulas or abbreviations are not acceptable.[2][3] The label should also include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[2]
Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Procedure
The final disposal of this compound waste must be handled by trained professionals.
-
Waste Accumulation: Collect all waste containing this compound in the properly labeled hazardous waste container.
-
Container Sealing: Once the container is full, or if it is no longer being used, securely seal the lid.
-
Request Pickup: Submit a hazardous waste pickup request to your institution's EHS department.[6] Do not transport hazardous waste yourself.[6]
-
Documentation: Complete any required waste information forms provided by your EHS department, accurately listing all contents of the waste container.[2]
Quantitative Data Summary
While specific data for this compound is limited, the following table provides relevant information for propanal, a structurally related compound, to inform safe handling practices.
| Property | Value |
| Molecular Formula | C3H6O |
| Molecular Weight | 58.08 g/mol |
| Boiling Point | 48.8 °C (119.8 °F) |
| Flash Point | -30 °C (-22 °F) - closed cup |
| Lower Explosion Limit | 2.6 %(V) |
| Upper Explosion Limit | 17 %(V) |
| Vapor Pressure | 317.3 hPa at 20 °C (68 °F) |
| Vapor Density | 2.0 (Air = 1.0) |
Data for Propanal
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling 3-(1H-Pyrazol-1-YL)propanal
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(1H-Pyrazol-1-YL)propanal, a versatile building block in pharmaceutical and agrochemical development.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.
Chemical Profile and Hazard Assessment:
Hazard Statements for a Structurally Similar Compound (3-(1H-Pyrazol-1-yl)benzaldehyde):
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for similar aldehydes and pyrazole-containing compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Splash-proof goggles or safety glasses with full face shields.[2][3] | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Aldehyde-resistant gloves such as butyl rubber or nitrile.[3] Latex or polyvinyl chlorides are not effective.[3] | To prevent skin contact which can cause irritation.[2] |
| Body Protection | A lab coat or gown, with elbow-length protective sleeves if necessary.[3] | To shield the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a protective hood.[3][7] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Aldehyde vapors can be toxic upon inhalation, causing respiratory irritation.[2][3] |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a properly operating laboratory fume hood to minimize inhalation exposure.[8]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
Safe Handling Practices:
-
Do not breathe in dust, mists, or vapors.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
Spill and Emergency Procedures
Spill Cleanup:
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an absorbent material or a spill pillow to contain the chemical.[9] For solid spills, sweep up the material and place it into a suitable container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6]
-
Skin Contact: If the chemical comes into contact with the skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2][6]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor for medical advice.[2]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid material and any contaminated items (e.g., pipette tips, weighing paper) in a clearly labeled, sealed container designated for solid chemical waste.[10]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[10] Do not mix with incompatible waste streams.[10]
Disposal Method:
-
The primary and recommended method for disposal is through a licensed chemical waste disposal service.[10] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[10]
-
Never dispose of this chemical down the drain , as it may be hazardous to aquatic life.[10]
Storage of Waste:
-
Store sealed waste containers in a designated, cool, dry, and well-ventilated chemical waste storage area.[10]
-
Ensure containers are tightly closed.[2]
Diagrams:
Caption: Workflow for a chemical spill response.
Caption: Required personal protective equipment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aaronchem.com [aaronchem.com]
- 7. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 8. osha.gov [osha.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
